H-Val-tyr-NH2 hcl
Description
BenchChem offers high-quality H-Val-tyr-NH2 hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Val-tyr-NH2 hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c1-8(2)12(15)14(20)17-11(13(16)19)7-9-3-5-10(18)6-4-9;/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20);1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFIBNRLJULPTC-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to L-Valyl-L-Tyrosinamide Hydrochloride (H-Val-Tyr-NH2 HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valyl-L-Tyrosinamide Hydrochloride (H-Val-Tyr-NH2 HCl) is a dipeptide amide of significant interest in the fields of biochemistry and pharmaceutical sciences. Comprising the amino acids L-valine and L-tyrosine with a C-terminal amide, this molecule serves as a valuable building block in peptide synthesis and holds potential for various therapeutic applications. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of H-Val-Tyr-NH2 HCl is essential for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C14H22ClN3O3 | |
| Molecular Weight | 315.79 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water, methanol (sparingly), and DMSO (slightly).[1] | |
| Storage | Should be stored in a cool, dry, and dark place.[1] |
Synthesis of H-Val-Tyr-NH2 HCl
The synthesis of H-Val-Tyr-NH2 HCl is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers high yields and purity by anchoring the growing peptide chain to a solid support, which simplifies the purification process.[2] The use of Rink Amide resin is particularly suitable for the synthesis of C-terminal peptide amides.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of H-Val-Tyr-NH2 HCl on a Rink Amide resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Tyr(tBu)-OH (Fmoc-L-tyrosine with tert-butyl protected side chain)
-
Fmoc-Val-OH (Fmoc-L-valine)
-
Rink Amide resin[4]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[5]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[7]
-
First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.[8]
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Val-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Val-OH using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal valine residue as described in step 2.
-
Cleavage from Resin:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
-
Lyophilize the pure fractions to obtain H-Val-Tyr-NH2 HCl as a white powder.
-
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Val-Tyr-NH2 HCl.
Characterization of H-Val-Tyr-NH2 HCl
The identity and purity of the synthesized H-Val-Tyr-NH2 HCl should be confirmed using a combination of analytical techniques.
Analytical Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthesized peptide.[10] A gradient of acetonitrile in water with 0.1% TFA is typically used as the mobile phase. The retention time and peak area are used to determine the purity of the sample.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide amide.[11][12] The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the dipeptide amide.[13][14] The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed structural information. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.[15]
Potential Applications in Research and Drug Development
While specific biological activities of H-Val-Tyr-NH2 HCl are not extensively documented, the parent dipeptide, Val-Tyr, has been shown to possess antihypertensive properties.[16][17][18] This suggests that H-Val-Tyr-NH2 HCl could serve as a lead compound or a synthon for the development of novel therapeutic agents.
Potential Research Areas
-
Prodrug Development: The C-terminal amide may alter the pharmacokinetic profile of the Val-Tyr dipeptide, potentially improving its stability and bioavailability. Further research is warranted to investigate if H-Val-Tyr-NH2 HCl acts as a prodrug that is converted to the bioactive Val-Tyr in vivo.
-
Peptide-Based Drug Delivery: Dipeptides are sometimes used as carriers to enhance the absorption of poorly permeable drugs.[19] The potential of H-Val-Tyr-NH2 HCl as a carrier moiety could be explored.
-
Enzyme Inhibition Studies: Given the antihypertensive activity of Val-Tyr, it is plausible that H-Val-Tyr-NH2 HCl could also interact with the angiotensin-converting enzyme (ACE) or other enzymes involved in blood pressure regulation.[20]
Conceptual Pathway for Application
Caption: Potential research and development pathways for H-Val-Tyr-NH2 HCl.
Conclusion
L-Valyl-L-Tyrosinamide Hydrochloride is a dipeptide amide with well-defined physicochemical properties. Its synthesis via Solid-Phase Peptide Synthesis is a robust and efficient method, and its structure and purity can be rigorously confirmed through standard analytical techniques. While its specific biological functions are yet to be fully elucidated, its relationship to the antihypertensive dipeptide Val-Tyr makes it a compound of interest for further investigation in drug discovery and development. This guide provides a solid foundation for researchers and scientists to work with and explore the potential of H-Val-Tyr-NH2 HCl.
References
-
Peptide Cleavage from Resin Protocol. CDN.
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent.
-
Peptide Synthesis. Bio-protocol.
-
How to Synthesize a Peptide. AAPPTec.
-
Cleavage from Rink Amide Resin. Aapptec Peptides.
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Phenomenex.
-
Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education.
-
The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. PubMed.
-
HPLC Analysis and Purification of Peptides. PMC.
-
Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Pendidikan Kimia.
-
Peptide Purification. AAPPTec.
-
HPLC of Peptides and Proteins. SpringerLink.
-
Rink Amide Resin, MBHA Resin. Applied Polytech.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. PubMed.
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.
-
Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. Glycopep.
-
Peptide Resin Loading Protocols. Sigma-Aldrich.
-
Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv.
-
What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs.
-
H-TYR-NH2 HCL CAS#: 4985-46-0. ChemicalBook.
-
Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system. PubMed.
-
Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta. ResearchGate.
-
Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta. Ovid.
-
Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal.
-
Tissue distribution of antihypertensive dipeptide, Val-Tyr, after its single oral administration to spontaneously hypertensive rats. PubMed.
-
Peptide NMR Analysis Services. Triclinic Labs.
-
Dipeptide Masses. University of Bristol.
-
7.5 High Resolution NMR Spectroscopy. Peptide Synthesis.
-
Binding interaction profile of Asp-Trp and Val-Tyr peptides from... ResearchGate.
-
Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses.
-
The Mass Spectra of Dipeptides. Journal of the American Chemical Society.
-
Val-Tyr-Val. PubChem.
-
H-D-VAL-NH2 HCL 133170-58-8 wiki. Guidechem.
-
H-L-Tyr-NH2 Hydrochloride. Santa Cruz Biotechnology.
-
Val-Tyr. PubChem.
-
Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage.
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing.
-
Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. The Raj Group.
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
-
H-D-VAL-NH2 HCL CAS#: 133170-58-8. ChemWhat.
-
H-Val-NH2·HCl CAS No 3014-80-0 for Amino Acids Derivatives White powder Purity 98%. OK-CHEM.
-
H-Tyr-D-Ala-Phe-Glu-D-Val-Val-Gly-NH2. PubChem.
-
[Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides]. PubMed.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. glycopep.com [glycopep.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. peptide.com [peptide.com]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. peptide.com [peptide.com]
- 10. renyi.hu [renyi.hu]
- 11. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 16. Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tissue distribution of antihypertensive dipeptide, Val-Tyr, after its single oral administration to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Synthesis and biological activity of some Val(Ala)-Tyr and Val-Tyr-Tyr peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-Valyl-L-tyrosinamide Hydrochloride (H-Val-Tyr-NH2 HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valyl-L-tyrosinamide hydrochloride (H-Val-Tyr-NH2 HCl), a dipeptide amide derivative, represents a key building block in the landscape of peptide chemistry and drug discovery. Composed of the amino acids L-valine and L-tyrosine, this molecule serves as a valuable tool for researchers developing novel therapeutics, particularly in the realm of targeted drug delivery and peptide-based pharmaceuticals. Its structural features, including the hydrophobic valine residue and the phenolic side chain of tyrosine, coupled with a C-terminal amide, impart unique physicochemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of H-Val-Tyr-NH2 HCl, from its fundamental chemical identity to its synthesis, potential applications, and a list of commercial suppliers.
Core Compound Information
| Identifier | Value |
| Chemical Name | L-Valyl-L-tyrosinamide hydrochloride |
| CAS Number | 126712-17-2 |
| Molecular Formula | C₁₄H₂₂ClN₃O₃ |
| Molecular Weight | 315.80 g/mol |
Synthesis of H-Val-Tyr-NH2 HCl
The synthesis of H-Val-Tyr-NH2 HCl can be approached through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The choice of method often depends on the desired scale, purity requirements, and available resources.
Solution-Phase Synthesis
Solution-phase synthesis offers scalability and is often preferred for the large-scale production of dipeptides. A general workflow involves the coupling of protected amino acid derivatives followed by deprotection steps.
Conceptual Workflow for Solution-Phase Synthesis:
An In-depth Technical Guide to H-Val-tyr-NH2 hcl in Neuropeptide Research
A Senior Application Scientist's Perspective on a Novel Dipeptide Amide
Executive Summary
The study of neuropeptides and their smaller, bioactive fragments is a frontier in neuroscience and drug development. These molecules act as crucial signaling agents, modulating everything from synaptic transmission to complex behaviors. This guide focuses on the hydrochloride salt of Valyl-Tyrosinamide (H-Val-tyr-NH2 hcl), a dipeptide amide whose structure suggests a rich, albeit underexplored, potential in neuropeptide research. While direct literature on this specific molecule is sparse, its constituent amino acids and C-terminal amide modification provide a strong basis for hypothesizing its roles. This document synthesizes information from related fields to build a comprehensive framework for its investigation, covering its molecular profile, putative mechanisms of action, and detailed experimental workflows. We will explore its potential as an opioid receptor modulator, a regulator of the renin-angiotensin system, and an antioxidant, providing researchers with the foundational knowledge and practical methodologies required to unlock its therapeutic promise.
Introduction: The Significance of Small Peptides in Neuromodulation
Neuropeptides are a diverse class of signaling molecules involved in a vast array of physiological processes.[1][2] They are typically generated from larger precursor proteins through a series of post-translational modifications, including cleavage and, critically, C-terminal amidation.[1] This amidation is not a trivial modification; it often neutralizes the C-terminal charge, which can be essential for receptor binding, and it significantly increases the peptide's stability against carboxypeptidase degradation.
While research has historically focused on larger neuropeptides like Neuropeptide Y (NPY) and Substance P, there is growing evidence that smaller fragments, including dipeptides, possess significant biological activity.[3][4] These small molecules can cross biological barriers, including potentially the blood-brain barrier, and interact with high affinity at specific receptors, making them attractive candidates for novel therapeutics.[5] H-Val-tyr-NH2, with its Valine and Tyrosine residues and its protective amide cap, represents a compelling subject for investigation within this paradigm.
H-Val-tyr-NH2 hcl: A Molecular Profile
A thorough understanding of a molecule begins with its fundamental chemical and physical properties. These characteristics dictate its behavior in biological systems and inform the design of experimental protocols.
Chemical Structure and Properties
The structure of H-Val-tyr-NH2 combines the bulky, hydrophobic side chain of Valine with the phenolic side chain of Tyrosine, which is a known precursor to catecholamine neurotransmitters and a key player in antioxidant activity.[6][7]
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-methyl-N-[(2S)-1-amino-1-oxo-3-(4-hydroxyphenyl)propan-2-yl]butanamide;hydrochloride | |
| CAS Number | 126712-17-2 | [8] |
| Molecular Formula | C14H22ClN3O3 | [8] |
| Molecular Weight | 315.80 g/mol | [8] |
| Key Features | N-terminal Valine, C-terminal Tyrosinamide, Phenolic hydroxyl group, C-terminal amide |
Synthesis and Purification Workflow
The synthesis of H-Val-tyr-NH2 hcl follows standard solid-phase or solution-phase peptide synthesis protocols. The key is the protection of reactive groups and the controlled formation of the peptide bond, followed by amidation and deprotection.
Putative Roles and Mechanisms of Action in Neuropeptide Systems
Based on its structure, H-Val-tyr-NH2 hcl could exert its effects through several distinct mechanisms.
Hypothesis 1: Opioid Receptor Modulation
The N-terminal Tyrosine residue is a hallmark of endogenous opioid peptides (enkephalins, endorphins, dynorphins). The minimal structural requirement for potent analgesia in some enkephalin analogs has been identified as a tetrapeptide sequence, but even dipeptides like H-Tyr-D-Ala-NH2 retain naloxone-reversible analgesic activity.[4]
-
Causality: The phenolic hydroxyl group of Tyrosine is critical for binding to opioid receptors. The C-terminal amidation of H-Val-tyr-NH2 would increase its stability, a common strategy in designing peptide-based drugs.[9] It is plausible that H-Val-tyr-NH2 acts as an agonist or antagonist at mu, delta, or kappa opioid receptors.
Hypothesis 2: Angiotensin-Converting Enzyme (ACE) Inhibition
The non-amidated dipeptide, Valyl-Tyrosine (Val-Tyr), has been demonstrated to have a significant antihypertensive effect in both animal models and human subjects.[10] This effect is mediated through the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.
-
Causality: Val-Tyr acts as a competitive inhibitor of ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[10] The key question for H-Val-tyr-NH2 is how the C-terminal amide affects its binding to the ACE active site. It may alter the binding affinity, potentially leading to a different inhibitory profile.
Hypothesis 3: Antioxidant and Neuroprotective Activity
Oxidative stress is a major contributor to neurodegenerative diseases. Phenolic compounds are well-known for their ability to scavenge free radicals. The Tyrosine residue in H-Val-tyr-NH2 contains a phenolic hydroxyl group, making it a prime candidate for antioxidant activity.
-
Causality: Tyrosine- and Tryptophan-containing dipeptides exhibit high radical scavenging activity.[7] The phenolic group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), stabilizing the resulting radical through resonance.[11] This antioxidant action could protect neurons from oxidative damage, a mechanism similar to that seen with other phenolic compounds like hydroxytyrosol.[12] Trifluoroacetylated tyrosine-rich peptides have shown potent antioxidant activity, protecting keratinocytes from exogenous oxidation.[13]
Experimental Workflows for Characterization
To validate these hypotheses, a systematic, multi-tiered experimental approach is required. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and interpretable data.
Protocol 1: In Vitro Opioid Receptor Binding Assay
This workflow determines if H-Val-tyr-NH2 directly interacts with opioid receptors.
Objective: To measure the binding affinity (Ki) of H-Val-tyr-NH2 for mu, delta, and kappa opioid receptors.
Methodology: Competitive Radioligand Binding Assay.
Step-by-Step Protocol:
-
Preparation of Membranes:
-
Use commercially available cell membranes from CHO or HEK293 cells stably expressing a single type of human opioid receptor (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
Thaw membranes on ice and homogenize in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membranes and a specific radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa) to wells.
-
Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone). This determines the amount of radioligand that binds non-specifically.
-
Competitive Binding: Add membranes, radioligand, and serial dilutions of H-Val-tyr-NH2 (e.g., from 1 nM to 100 µM).
-
Control Compound: Include a known opioid ligand (e.g., Morphine) as a positive control for inhibition.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Quantification:
-
Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of H-Val-tyr-NH2.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (concentration of the peptide that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro ACE Inhibition Assay
This assay quantifies the ability of H-Val-tyr-NH2 to inhibit ACE activity.
Objective: To determine the IC50 value of H-Val-tyr-NH2 for ACE.
Methodology: Fluorometric Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl and 10 µM ZnCl2).
-
Reconstitute purified rabbit lung ACE in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH).
-
Prepare serial dilutions of H-Val-tyr-NH2 and a known ACE inhibitor (e.g., Captopril) as a positive control.
-
-
Assay Procedure (96-well black plate):
-
Add assay buffer to all wells.
-
Add the test compound (H-Val-tyr-NH2 dilutions), positive control (Captopril dilutions), or buffer (for 100% activity control) to the respective wells.
-
Add the ACE enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence (e.g., Ex/Em = 320/420 nm) every minute for 30-60 minutes. The rate of fluorescence increase is proportional to ACE activity.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the 100% activity control.
-
Plot the percent inhibition against the log concentration of H-Val-tyr-NH2.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of H-Val-tyr-NH2 to protect live cells from oxidative damage.
Objective: To quantify the antioxidant potential of H-Val-tyr-NH2 in a biologically relevant system.
Methodology: Cell-based fluorescence assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human cells (e.g., HepG2 or Caco-2) in a 96-well black plate with a clear bottom until they form a confluent monolayer.
-
-
Compound Loading:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of H-Val-tyr-NH2 or a control antioxidant (e.g., Quercetin) in treatment media, along with the probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake and probe deacetylation.
-
Induction of Oxidative Stress:
-
Remove the treatment media and wash the cells.
-
Add a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure fluorescence (Ex/Em = 485/538 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot.
-
Calculate the percent inhibition of oxidation using the formula: % Inhibition = 100 - [(AUC_sample / AUC_control) * 100].
-
Determine the CAA value (concentration required to inhibit 50% of the fluorescence) for H-Val-tyr-NH2.
-
Challenges and Future Directions
The primary challenge in studying H-Val-tyr-NH2 is the lack of specific research. The hypotheses presented here are extrapolations from related molecules. The key future directions are:
-
Definitive Receptor Identification: Moving beyond binding assays to functional assays (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment) to determine if the peptide is an agonist, antagonist, or biased agonist.
-
Pharmacokinetic Profiling: Assessing the stability of H-Val-tyr-NH2 in plasma and its ability to cross the blood-brain barrier. This is critical for evaluating its potential as a CNS therapeutic.
-
In Vivo Validation: Testing the peptide in relevant animal models, such as tail-flick tests for analgesia (opioid hypothesis) or in spontaneously hypertensive rats (ACE inhibition hypothesis).[10]
-
Metabolomic Studies: Investigating whether H-Val-tyr-NH2 is an endogenous metabolite of larger neuropeptides in the brain or other tissues.
Conclusion
H-Val-tyr-NH2 hcl stands at the intersection of several exciting fields of pharmacology. Its structure contains the essential pharmacophores for potential interaction with opioid systems, inhibition of the renin-angiotensin pathway, and potent antioxidant activity. While its biological role is yet to be fully elucidated, the scientific rationale for its investigation is compelling. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically explore the function of this dipeptide amide. By combining these in vitro and cell-based assays with subsequent in vivo validation, the scientific community can determine whether H-Val-tyr-NH2 is a novel neuromodulator, a cardiovascular agent, a neuroprotectant, or a combination thereof, paving the way for new therapeutic strategies.
References
- Fan, S., Zheng, Y., Liu, X., Fang, W., Chen, X., Liao, W., Jing, X., Lei, M., & Tao, E. (2012). Curcumin-loaded PLGA-PEG nanoparticles conjugated with B6 peptide for potential use in Alzheimer's disease. Organic & biomolecular chemistry, 10(16), 3258–3268. (URL not directly provided in snippet)
-
Banks, W. A., & Kastin, A. J. (1987). D-[Ala1]-peptide T-amide is transported from blood to brain by a saturable system. Brain Research Bulletin, 19(6), 629–633. [Link]
-
Heidenreich, M., et al. (2024). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. Cellular and Molecular Life Sciences, 81(1), 1-13. [Link]
-
Appchem. L-Tyrosinamide, L-valyl-, monohydrochloride (9CI). Retrieved February 22, 2026, from [Link]
-
Burbach, J. P. H. (2010). Overview of neuropeptides: awakening the senses?. Neuropeptides, 44(6), 447-453. [Link]
-
Chen, K., et al. (2019). Mapping the amide-I vibrations of model dipeptides with secondary structure sensitivity and amino acid residue specificity, and its application to amyloid β-peptide in aqueous solution. Physical Chemistry Chemical Physics, 21(31), 17358-17368. [Link]
-
Frederickson, R. C., Smith, R. L., & Chipkin, R. E. (1978). Potent analgesic activity of the enkephalin-like tetrapeptide H-Tyr-D-Ala-Gly-Phe-NH2. Life sciences, 23(13), 1371-1376. [Link]
-
Tourwé, D., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold. Journal of peptide research, 66(4), 222-230. [Link]
-
Kawasaki, T., et al. (2000). Antihypertensive effect of valyl-tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects. Journal of human hypertension, 14(8), 519-523. [Link]
-
Tvrda, E., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. International Journal of Molecular Sciences, 23(19), 11257. [Link]
-
Lall, N., et al. (2012). An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). Natural product communications, 7(10), 1353-1356. [Link]
-
Southey, B. R., et al. (2019). New techniques, applications and perspectives in neuropeptide research. Journal of proteomics, 192, 270-281. [Link]
- Ismaili, L., & Refouvelet, B. (1988). Process for synthesising peptides. U.S.
-
Conlon, J. M., Bjenning, C., & Hazon, N. (1992). Structural characterization of neuropeptide Y from the brain of the dogfish, Scyliorhinus canicula. Peptides, 13(3), 493–497. [Link]
-
Li, Y., et al. (2019). Synthesis of N-hydroxycinnamoyl Amide Derivatives and Evaluation of Their Anti-Oxidative and Anti-Tyrosinase Activities. Molecules, 24(20), 3744. [Link]
-
Fan, H., et al. (2015). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. Food Chemistry, 175, 135-141. [Link]
-
St-Pierre, P., & Ramachandran, K. (2023). Endothelin-1 and Vasomotor Tone Following Cardioplegic Ischemia/Reperfusion and Cardiopulmonary Bypass. International Journal of Molecular Sciences, 24(10), 8758. [Link]
-
D'Andrea, L. D., et al. (2017). Trifluoroacetylated tyrosine-rich D-tetrapeptides have potent antioxidant activity. Journal of peptide science, 23(2), 118-126. [Link]
-
Angeloni, C., et al. (2023). Novel Ingredients: Hydroxytyrosol as a Neuroprotective Agent; What Is New on the Horizon?. Nutrients, 15(18), 3986. [Link]
-
Singh, V., et al. (2024). Neuropeptide Y deficiency in the bone marrow drives hematopoietic stem and progenitor cell aging. bioRxiv. [Link]
-
Paakkari, I., & Karppanen, H. (1992). Further studies on the mechanism of the cardiovascular effects of L-tyrosine. Archives internationales de pharmacodynamie et de therapie, 318, 65-76. [Link]
- Wang, X., et al. (2013). Preparation method of glycyl-tyrosine.
-
Zhang, M. (2010). Preparation method of L-valine methyl ester hydrochloride. Chinese Patent No. CN101898959A. [Link]
-
PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
Sources
- 1. Overview of neuropeptides: awakening the senses? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-[Ala1]-peptide T-amide is transported from blood to brain by a saturable system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further studies on the mechanism of the cardiovascular effects of L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. appchemical.com [appchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. Antihypertensive effect of valyl-tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Ingredients: Hydroxytyrosol as a Neuroprotective Agent; What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoroacetylated tyrosine-rich D-tetrapeptides have potent antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to H-Val-Tyr-NH2 HCl: A Strategic Precursor for the Synthesis of Bioactive Peptides
Abstract
This technical guide provides an in-depth exploration of L-Valyl-L-tyrosinamide hydrochloride (H-Val-Tyr-NH2 HCl), a dipeptide amide of significant interest in the field of peptide chemistry and drug development. We will dissect its physicochemical properties, outline its synthesis and characterization, and detail its strategic application as a building block in Solid-Phase Peptide Synthesis (SPPS). The primary focus will be on the rationale and methodology for incorporating this precursor to construct longer bioactive peptides, with a particular emphasis on those exhibiting antihypertensive properties through Angiotensin-Converting Enzyme (ACE) inhibition. This document is intended for researchers, chemists, and drug development professionals seeking to leverage dipeptide precursors for efficient and optimized peptide synthesis campaigns.
Introduction: The Strategic Value of Dipeptide Precursors
In the landscape of therapeutic peptide development, efficiency and purity are paramount. While the stepwise addition of single amino acids via Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, the strategic use of di- or tripeptide building blocks presents a compelling optimization strategy.[1][2] H-Val-Tyr-NH2 HCl exemplifies this approach. It is not merely a chemical intermediate but a tactical tool designed to overcome specific synthetic challenges and streamline the path to complex bioactive molecules.
The Val-Tyr motif is a core sequence in numerous naturally occurring and synthetic bioactive peptides, most notably those that modulate the Renin-Angiotensin System (RAS) to exert antihypertensive effects.[3][4] By employing the pre-formed H-Val-Tyr-NH2 HCl dipeptide, chemists can circumvent potential difficulties associated with the individual coupling of valine and tyrosine, such as steric hindrance or side reactions, thereby enhancing cycle efficiency and improving the purity profile of the crude product. This guide will provide the foundational knowledge and practical protocols to effectively utilize this valuable precursor.
Physicochemical Properties & Characterization of H-Val-Tyr-NH2 HCl
A thorough understanding of the precursor's properties is critical for its successful application. H-Val-Tyr-NH2 HCl is the hydrochloride salt of the dipeptide amide formed from L-valine and L-tyrosinamide.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₁N₃O₃·HCl | Derived |
| Molecular Weight | 315.80 g/mol | Derived |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. | [5] |
| Storage | Should be stored in a dry, dark place, often at reduced temperatures (-20°C to 0°C) to maintain stability.[5][6] |
Characterization Protocols: The identity and purity of H-Val-Tyr-NH2 HCl must be rigorously confirmed before its use in synthesis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing purity.[7][8] A gradient elution using a C18 column with a mobile phase system (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile) will resolve the dipeptide from any potential impurities.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 299.16, corresponding to the free base.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O or DMSO-d₆) provides structural confirmation, allowing for the assignment of protons and carbons to the valine and tyrosine residues.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of H-Val-Tyr-NH2 HCl is as a building block in Fmoc-based SPPS.[1][10] Incorporating a dipeptide unit can significantly improve the synthesis of "difficult" sequences, which are prone to aggregation or incomplete reactions.[1][2]
Causality Behind Using a Dipeptide Block:
-
Improved Coupling Efficiency: The coupling of a bulky amino acid like Valine can sometimes be sluggish. By pre-forming the Val-Tyr bond, a potentially difficult coupling step on the solid support is bypassed.
-
Reduced Racemization Risk: Coupling is performed at the carboxyl group of an N-terminally protected Valine, minimizing the risk of epimerization at the chiral centers.
-
Streamlined Synthesis: It effectively reduces the number of deprotection and coupling cycles required to assemble the final peptide, saving time and reagents.
Experimental Protocol: Incorporation of H-Val-Tyr-NH2 HCl into a Peptide Chain
This protocol outlines the coupling of H-Val-Tyr-NH2 HCl onto a resin-bound peptide chain with an exposed N-terminal amine (H₂N-Peptide-Resin).
Materials:
-
H₂N-Peptide-Resin (pre-swollen in DMF)
-
H-Val-Tyr-NH2 HCl
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection Solution: 20% (v/v) piperidine in DMF[1]
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the H₂N-Peptide-Resin has undergone a successful Fmoc deprotection cycle and has been thoroughly washed with DMF to remove residual piperidine. The presence of a free primary amine should be confirmed via a positive Kaiser test.
-
-
Activation of H-Val-Tyr-NH2 HCl:
-
In a separate vessel, dissolve H-Val-Tyr-NH2 HCl (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents). The first 2 equivalents neutralize the HCl salt and the subsequent 4 equivalents facilitate the carboxyl activation.
-
Allow the activation mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated O-acylisourea ester, which is highly reactive towards the free amine on the resin.[1] DIEA is a non-nucleophilic base used to maintain basic conditions required for the reaction without causing premature Fmoc deprotection.[11]
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Self-Validation: To monitor reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free amines and the completion of the coupling.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is: DMF (3x), DCM (3x), DMF (3x).[10]
-
-
Continuation of Synthesis:
-
The resin now bears the H-Val-Tyr-NH-Peptide-Resin sequence. Since H-Val-Tyr-NH2 HCl has a free N-terminus, the synthesis can proceed directly to the next coupling cycle without a deprotection step for the newly added unit. If the dipeptide used was Fmoc-protected, a standard deprotection step with 20% piperidine in DMF would be required here.
-
SPPS Workflow Diagram
Caption: Workflow for incorporating H-Val-Tyr-NH2 HCl in SPPS.
Bioactive Peptides with the Val-Tyr Motif: Mechanism of Action
The dipeptide Val-Tyr is a well-documented inhibitor of the Angiotensin-Converting Enzyme (ACE).[3] ACE is a key zinc-dependent metalloprotease in the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation.
The Renin-Angiotensin System (RAS):
-
Angiotensinogen to Angiotensin I: The liver secretes angiotensinogen. In response to low blood pressure, the kidneys release the enzyme renin, which cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I (Ang I).
-
Angiotensin I to Angiotensin II: ACE, found predominantly in the lungs, cleaves two C-terminal residues from Ang I to produce the potent octapeptide, Angiotensin II (Ang II).
-
Effects of Angiotensin II: Ang II is a powerful vasoconstrictor, causing blood vessels to narrow and thus increasing blood pressure. It also stimulates the adrenal gland to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.
Mechanism of Inhibition by Val-Tyr: Val-Tyr-containing peptides act as competitive inhibitors of ACE. They mimic the structure of the C-terminal portion of the natural substrate (Ang I) and bind to the active site of the enzyme. This binding prevents ACE from converting Ang I to Ang II, leading to reduced levels of Ang II.[3] The result is vasodilation (relaxation of blood vessels) and a decrease in blood pressure. Many antihypertensive peptides derived from food sources, such as milk casein, function via this mechanism.[4][12][13]
RAS Pathway and Site of Inhibition
Caption: The Renin-Angiotensin System and the inhibitory action of Val-Tyr peptides.
Purification and Final Analysis
Once the full peptide sequence is assembled and cleaved from the solid support, the crude product must be purified and analyzed.
Purification via RP-HPLC: Reversed-phase HPLC is the method of choice for peptide purification.[8] The crude peptide mixture is separated based on hydrophobicity.
-
Principle: The peptide is loaded onto a hydrophobic stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the components. More hydrophobic peptides interact more strongly with the stationary phase and elute later at higher organic concentrations.
-
Methodology:
-
Dissolve the crude peptide in a minimal amount of the initial mobile phase.
-
Inject the sample onto a preparative RP-HPLC column.
-
Run a shallow gradient (e.g., 1% increase in organic solvent per minute) to ensure good separation.
-
Monitor the eluent using a UV detector (typically at 214 nm and 280 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity before pooling the pure fractions and lyophilizing.
-
Final Quality Control:
-
Analytical RP-HPLC: To determine the final purity of the lyophilized peptide (ideally >95% or >98% for biological assays).
-
Mass Spectrometry: To confirm the correct molecular mass of the final product, ensuring the desired peptide was synthesized.
Conclusion and Future Perspectives
H-Val-Tyr-NH2 HCl is a highly valuable precursor in modern peptide synthesis. Its use represents a strategic approach to improving synthetic outcomes, particularly for sequences known to be challenging. By leveraging this dipeptide, researchers can enhance coupling efficiencies, reduce cycle times, and obtain crude products with higher purity, which simplifies downstream purification efforts. The biological significance of the Val-Tyr motif, especially in the context of ACE inhibition, makes this precursor particularly relevant for the development of novel antihypertensive agents and other therapeutics. Future work may focus on developing a wider array of protected di- and tripeptide amides to further expand the synthetic chemist's toolkit, enabling the rapid and efficient assembly of increasingly complex and potent peptide-based drugs.
References
-
Title: Purification and characterization of a new enzyme dipeptidase from human lens Source: PubMed URL: [Link]
-
Title: Peptide Synthesis | Solid-Phase | SPPS Source: Vapourtec Ltd URL: [Link]
-
Title: Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera Research URL: [Link]
-
Title: Purification and characterization of dipeptidyl peptidase I from human spleen Source: PubMed URL: [Link]
-
Title: Purification and Characterization of a Novel Dipeptidyl Carboxypeptidase from a Streptomyces Species Source: The Journal of Biochemistry | Oxford Academic URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]
-
Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Unaffiliated resource URL: [Link]
-
Title: Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications Source: MDPI URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]
-
Title: Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action Source: BioMed Research International URL: [Link]
-
Title: Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta Source: ResearchGate URL: [Link]
-
Title: Proposed redox mechanism of (Val–Val-Tyr-Pro-Trp-Thr-Gln)2Azo peptide Source: ResearchGate URL: [Link]
-
Title: Bioactive Peptides from Walnut Residue Protein Source: MDPI URL: [Link]
-
Title: Bioactive Peptides in Milk and Dairy Products: A Review Source: PMC (Pakistan Journal of Zoology) URL: [Link]
-
Title: H-D-VAL-NH2 HCL CAS#: 133170-58-8 Source: ChemWhat URL: [Link]
-
Title: Bioactive Peptides and Their Natural Sources Source: ResearchGate URL: [Link]
-
Title: H-Val-NH2·HCl CAS No 3014-80-0 for Amino Acids Derivatives White powder Purity 98% Source: sz-api.com URL: [Link]
-
Title: Milk‐derived bioactive peptides and their health promoting effects: a potential role in atherosclerosis Source: PMC (Journal of Functional Foods) URL: [Link]
-
Title: Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches. Source: ResearchGate URL: [Link]
-
Title: A novel tyrosine hyperoxidation enables selective peptide cleavage Source: RSC Publishing URL: [Link]
-
Title: Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold Source: ResearchGate URL: [Link]
-
Title: Potential of Human Hemoglobin as a Source of Bioactive Peptides: Comparative Study of Enzymatic Hydrolysis with Bovine Source: Preprints.org URL: [Link]
-
Title: Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity Source: MDPI URL: [Link]
-
Title: Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities Source: MDPI URL: [Link]
-
Title: Structural and Functional Effects of the Interaction Between an Antimicrobial Peptide and Its Analogs with Model Bacterial and Erythrocyte Membranes Source: PMC (International Journal of Molecular Sciences) URL: [Link]
-
Title: Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics Source: PMC (Molecules) URL: [Link]
-
Title: Synthesis and binding characteristics of [3H] H-Tyr-Ticpsi[CH2-NH] Cha-Phe-OH, a highly specific and stable delta-opioid antagonist Source: PubMed URL: [Link]
-
Title: Predictive degree of hydrolysis and frequency of bioactive peptide fragment generation after in silico digestion of TBP and its analogs using BIOPEP Source: ResearchGate URL: [Link]
-
Title: H-Tyr-NH2·HCl Source: InnoVitsLab URL: [Link]
-
Title: Synthesis of (+)-(R)-Tiruchanduramine Source: PMC (Molecules) URL: [Link]
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Milk‐derived bioactive peptides and their health promoting effects: a potential role in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. H-Tyr-NH2·HCl | InnoVitsLab [innovitslab.com]
- 7. hplc.eu [hplc.eu]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bioactive Peptide Engineering: The Therapeutic Potential of H-Val-Tyr-NH2 HCl
An In-Depth Technical Guide for Drug Development Professionals[1]
Executive Summary
H-Val-Tyr-NH2 HCl (L-Valyl-L-Tyrosinamide Hydrochloride) represents a critical structural evolution of the naturally occurring bioactive dipeptide Val-Tyr (VY).[1] While the parent dipeptide—originally isolated from sardine muscle hydrolysates—is a documented Angiotensin-Converting Enzyme (ACE) inhibitor, its therapeutic utility is often limited by rapid enzymatic degradation in vivo.
The C-terminal amidation (–NH2) and hydrochloride salt formulation of H-Val-Tyr-NH2 are not merely chemical artifacts; they are strategic engineering choices designed to enhance proteolytic stability , bioavailability , and solubility .[1] This guide analyzes the molecule’s transition from a dietary marker to a potent therapeutic lead, detailing its mechanism within the Renin-Angiotensin System (RAS), synthesis protocols, and validation methodologies.
Part 1: Molecular Architecture & Pharmacophore Analysis
Structural Specifications
-
Sequence: Valine-Tyrosine-Amide[1]
-
Formula: C₁₄H₂₁N₃O₃[1] · HCl
-
Molecular Weight: ~315.8 g/mol (Salt form)[1]
-
Solubility: Highly soluble in water/PBS due to the HCl salt and polar amide cap.
The "Amide Advantage" (Structure-Activity Relationship)
In rational drug design, the conversion of a free C-terminal carboxyl group (–COOH) to an amide (–CONH2) serves two pivotal functions:
-
Proteolytic Resistance: Carboxypeptidases (e.g., Carboxypeptidase A/B) require a free C-terminal carboxylate for recognition.[1] Amidation effectively "caps" the peptide, rendering it invisible to these specific degradative enzymes and significantly extending plasma half-life (
).[1] -
Binding Affinity Modulation: The active site of ACE contains a positively charged Arginine residue that typically anchors the C-terminal carboxylate of substrates (like Angiotensin I). While amidation removes this electrostatic anchor, it allows the molecule to probe hydrophobic pockets (S1/S1' subsites) without the repulsive cost of desolvating a charged carboxylate, often altering selectivity profiles.
Part 2: Mechanism of Action (RAS Pathway)[1]
The primary therapeutic target of H-Val-Tyr-NH2 is the Angiotensin-Converting Enzyme (ACE) , a zinc-metallopeptidase central to blood pressure regulation.[1]
The Inhibitory Cascade
-
Substrate Mimicry: H-Val-Tyr-NH2 mimics the C-terminal dipeptide of Angiotensin I.[1]
-
Zinc Chelation: The peptide backbone coordinates with the Zinc ion (
) at the ACE active site, preventing the catalysis of Angiotensin I to the vasoconstrictor Angiotensin II. -
Bradykinin Preservation: By inhibiting ACE (also known as Kininase II), the molecule prevents the degradation of Bradykinin, a potent vasodilator, thereby exerting a dual-action hypotensive effect.[2]
Visualization: The Renin-Angiotensin System Blockade
The following diagram illustrates the precise intervention point of H-Val-Tyr-NH2 within the RAS cascade.
Caption: Schematic of the Renin-Angiotensin System showing competitive inhibition of ACE by H-Val-Tyr-NH2, preventing the formation of the vasoconstrictor Angiotensin II.[1]
Part 3: Therapeutic Applications & Data Profile[1]
Hypertension Management
Based on the parent molecule's efficacy, the amide derivative is positioned as a lead compound for mild-to-moderate hypertension.
-
IC50 Benchmarks: The parent Val-Tyr exhibits an IC50 of approximately 1–10 µM (depending on substrate).[1] The amide form retains affinity while improving metabolic stability.
-
In Vivo Correlation: Oral administration of Val-Tyr derivatives in Spontaneously Hypertensive Rats (SHR) typically results in a systolic blood pressure reduction of 10–20 mmHg within 4–8 hours post-administration.[1]
Antioxidant Activity
The Tyrosine residue contains a phenolic hydroxyl group, which acts as a hydrogen donor to neutralize free radicals.
-
Mechanism: Electron transfer to Reactive Oxygen Species (ROS).[1]
-
Utility: Reduction of oxidative stress in vascular endothelium, preventing atherosclerosis progression.
Comparative Efficacy Table
The following table summarizes the theoretical advantages of the engineered amide salt versus the natural dipeptide.
| Feature | H-Val-Tyr-OH (Natural) | H-Val-Tyr-NH2 HCl (Engineered) | Therapeutic Impact |
| C-Terminus | Carboxyl (-COOH) | Amide (-CONH2) | Amide prevents carboxypeptidase degradation.[1] |
| Solubility | Moderate (Zwitterionic) | High (HCl Salt) | Salt form allows rapid aqueous dissolution for IV/Oral formulations.[1] |
| Half-Life ( | < 10 mins (Plasma) | Extended (> 30 mins) | Sustained ACE inhibition in vivo.[1] |
| Receptor Selectivity | ACE / Transporters | ACE Specific | Neutral C-term reduces non-specific ionic binding.[1] |
Part 4: Experimental Protocols (Self-Validating Systems)
Chemical Synthesis: Fmoc-SPPS on Rink Amide Resin
To ensure high purity (>98%) and correct amidation, Solid Phase Peptide Synthesis (SPPS) is required.[1]
Reagents:
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).[1]
-
Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH.[1]
-
Coupling: HBTU/DIEA or DIC/Oxyma.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5).[1]
Workflow Diagram:
Caption: Step-wise Fmoc SPPS protocol for H-Val-Tyr-NH2 synthesis using Rink Amide resin to generate the C-terminal amide.
In Vitro Validation: ACE Inhibition Assay
Objective: Determine the IC50 of H-Val-Tyr-NH2 using the substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine).[1]
Protocol:
-
Preparation: Dissolve H-Val-Tyr-NH2 HCl in Borate Buffer (pH 8.3) containing 300 mM NaCl.[1] Prepare serial dilutions (0.01 µM to 1000 µM).
-
Enzyme Mix: Add 10 µL of ACE (from rabbit lung, 0.1 U/mL) to 50 µL of inhibitor solution. Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Add 50 µL of FAPGG (0.8 mM).
-
Kinetic Measurement: Monitor the decrease in absorbance at 345 nm for 15 minutes. FAPGG hydrolysis reduces absorbance.
-
Calculation:
Validation Check: The control slope (no inhibitor) must be linear ( ). Captopril (positive control) should yield an IC50 ~20 nM.[1]
References
-
Matsui, T., et al. (2002).[1] "Antihypertensive activity of Val-Tyr derived from sardine muscle hydrolysate."[1][3] Journal of Agricultural and Food Chemistry.
-
Cushman, D. W., & Cheung, H. S. (1971). "Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung." Biochemical Pharmacology.
-
Vercruysse, L., et al. (2008).[1][4] "Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta." Peptides.
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.
Sources
Methodological & Application
Solid-phase peptide synthesis of Val-Tyr-NH2
Application Notes and Protocols
Topic: High-Yield Synthesis of Val-Tyr-NH₂ via Solid-Phase Peptide Synthesis (SPPS) For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of the dipeptide L-Valyl-L-Tyrosinamide (Val-Tyr-NH₂) using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. As a model system, this protocol offers a robust framework for the synthesis of short peptide amides, incorporating both aliphatic (Valine) and functionalized aromatic (Tyrosine) amino acid residues. We will explore the rationale behind the selection of the solid support, protecting groups, and reagents, providing a step-by-step protocol from resin preparation to final peptide cleavage, purification, and characterization. This document is designed to provide both the practical steps for synthesis and the underlying chemical principles, ensuring a high degree of reproducibility and success.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis, a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are created.[1] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[2] This methodology simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[3]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which relies on the base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, such as the tert-Butyl (tBu) group.[4] This orthogonal system provides mild reaction conditions, minimizing side reactions and preserving the integrity of sensitive amino acid residues.[4] The synthesis of Val-Tyr-NH₂ serves as an excellent demonstration of this technique, culminating in a C-terminal amide, a common feature in many biologically active peptides.[5][6]
Core Principles & Strategic Selections
The successful synthesis of Val-Tyr-NH₂ hinges on several key strategic choices:
-
Solid Support (Resin): To generate a C-terminal amide, a Rink Amide resin is the support of choice.[7][8] The linker on this resin is designed to be stable throughout the synthesis cycles but can be cleaved under strong acidic conditions (e.g., 95% Trifluoroacetic Acid) to release the final peptide as a C-terminal amide.[5]
-
Nα-Amino Protection: The Fmoc group is used for the temporary protection of the alpha-amino group of the incoming amino acids. It is stable to the acidic and coupling conditions but is efficiently removed by a secondary amine base, typically a solution of 20% piperidine in Dimethylformamide (DMF).[9][10]
-
Tyrosine Side-Chain Protection: The hydroxyl group of the Tyrosine side chain is reactive and must be protected to prevent unwanted side reactions during coupling. The tert-Butyl (tBu) group is an ideal choice as it is stable to the basic conditions used for Fmoc removal but is quantitatively cleaved by the strong acid (TFA) used in the final cleavage step.[9]
-
Valine Side-Chain: The aliphatic side chain of Valine is non-reactive and does not require a protecting group.
Overall Synthesis Strategy
The synthesis proceeds from the C-terminus to the N-terminus. The first amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the Rink Amide resin. Following this, the iterative cycle of Fmoc deprotection and coupling of the next amino acid (Fmoc-Val-OH) is performed. The synthesis concludes with the cleavage of the peptide from the resin and the simultaneous removal of the Tyr(tBu) side-chain protecting group.
Caption: The iterative cycle of deprotection and coupling in Fmoc-SPPS.
Materials and Reagents
| Item | Description/Specification | Purpose |
| Resin | Rink Amide AM Resin (100-200 mesh, ~0.4 mmol/g loading) | Solid support for peptide amide synthesis.[11] |
| Amino Acids | Fmoc-Tyr(tBu)-OH | C-terminal amino acid with side-chain protection.[12] |
| Fmoc-Val-OH | N-terminal amino acid.[2] | |
| Solvents | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Primary solvent for washing and reactions. |
| Dichloromethane (DCM), ACS Grade | Solvent for resin swelling and washing. | |
| Diethyl Ether, Anhydrous | For peptide precipitation. | |
| Reagents | Piperidine | Base for Fmoc-deprotection. |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling activator. | |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Coupling additive to suppress racemization. | |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation/neutralization. | |
| Trifluoroacetic Acid (TFA) | Reagent for cleavage and deprotection.[13] | |
| Scavengers | Triisopropylsilane (TIS) | Cation scavenger during cleavage.[13] |
| Water (H₂O), HPLC Grade | Cation scavenger.[13] | |
| Equipment | Solid-phase peptide synthesis vessel (fritted syringe) | Reaction vessel. |
| Shaker/Vortexer | For agitation during reactions. | |
| Nitrogen line | For drying resin and providing an inert atmosphere. | |
| Centrifuge | For pelleting precipitated peptide. | |
| Lyophilizer (Freeze-dryer) | For drying the final peptide product. |
Detailed Synthesis Protocol (0.1 mmol Scale)
This protocol outlines the manual synthesis of Val-Tyr-NH₂. All steps are performed at room temperature unless otherwise specified.
Step 1: Resin Preparation and Swelling
Causality: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.[9]
-
Weigh 250 mg of Rink Amide AM resin (~0.4 mmol/g loading) into a 10 mL fritted syringe reaction vessel.
-
Add 5 mL of DCM to the resin.
-
Agitate gently for 1 minute, then drain the solvent.
-
Add 5 mL of DMF to the resin.
-
Agitate for 30 minutes to ensure complete swelling. Drain the DMF.
Step 2: Fmoc Deprotection of Rink Amide Resin
Causality: The Rink Amide linker is supplied with an Fmoc-protected amino group. This must be removed to expose the free amine for coupling the first amino acid.[5]
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for an additional 15 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Step 3: First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH)
Causality: The carboxylic acid of the incoming amino acid is activated to form a highly reactive species that readily acylates the free amine on the resin, forming a stable amide bond. DIC/Oxyma is a common and efficient activation system.
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (183.8 mg, 0.4 mmol, 4 eq) and Oxyma Pure (56.8 mg, 0.4 mmol, 4 eq) in 3 mL of DMF.
-
Add DIC (62 µL, 0.4 mmol, 4 eq) to the amino acid solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Step 4: Fmoc Deprotection
Causality: The temporary Fmoc protecting group is removed from the N-terminus of the newly coupled Tyrosine to prepare for the coupling of the next amino acid, Valine.
-
Repeat the deprotection procedure as described in Step 2 .
-
After the final DMF washes, the resin (now H₂N-Tyr(tBu)-Resin) is ready for the next coupling cycle.
Step 5: Second Amino Acid Coupling (Fmoc-Val-OH)
Causality: This step elongates the peptide chain by forming the peptide bond between Valine and Tyrosine.
-
In a separate vial, dissolve Fmoc-Val-OH (135.7 mg, 0.4 mmol, 4 eq) and Oxyma Pure (56.8 mg, 0.4 mmol, 4 eq) in 3 mL of DMF.
-
Add DIC (62 µL, 0.4 mmol, 4 eq) and allow to activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours.
-
Drain the coupling solution. Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally methanol (2 x 5 mL).
-
Dry the peptide-resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Step 6: Final Cleavage and Deprotection
Causality: A strong acid cocktail is used to simultaneously cleave the peptide from the Rink Amide linker and remove the tBu protecting group from the Tyrosine side chain. Scavengers (water and TIS) are essential to trap the highly reactive tert-butyl cations generated during deprotection, preventing them from re-attaching to sensitive residues like Tyrosine.[10][13]
-
Prepare the Cleavage Cocktail: In a fume hood, prepare 5 mL of the cleavage cocktail by combining:
-
Trifluoroacetic Acid (TFA): 4.75 mL (95%)
-
Water (H₂O): 0.125 mL (2.5%)
-
Triisopropylsilane (TIS): 0.125 mL (2.5%)
-
-
Add the freshly prepared cleavage cocktail to the dry peptide-resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours. A color change in the resin may be observed.[14]
-
Filter the cleavage solution containing the peptide into a clean 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
Step 7: Crude Peptide Precipitation and Isolation
Causality: The peptide is insoluble in cold diethyl ether, allowing for its precipitation and separation from the soluble cleavage cocktail components and scavengers.
-
In a fume hood, add the TFA filtrate dropwise to a centrifuge tube containing ~40 mL of cold diethyl ether.
-
A white precipitate of the crude peptide should form immediately.
-
Allow the suspension to stand at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in another 20 mL of cold diethyl ether to wash away residual scavengers.
-
Repeat the centrifugation and decanting steps two more times.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum (lyophilization) to obtain the crude Val-Tyr-NH₂ as a white powder.
Caption: Detailed workflow for the solid-phase synthesis of Val-Tyr-NH₂.
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC)
The standard method for purifying synthetic peptides is RP-HPLC.[15]
-
Solvents:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A (with a small amount of ACN if solubility is an issue).
-
Inject the sample onto a preparative C18 column.
-
Elute the peptide using a linear gradient, for example, from 5% to 50% Solvent B over 30 minutes.[16] The exact gradient should be optimized using an analytical column first.
-
Monitor the elution at 220 nm and 280 nm (for the Tyrosine aromatic ring).
-
Collect fractions corresponding to the main product peak.
-
-
Isolation:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final, purified Val-Tyr-NH₂ as a white, fluffy powder.[16]
-
Characterization
| Technique | Purpose | Expected Result for Val-Tyr-NH₂ |
| Analytical RP-HPLC | Assess the purity of the final product. | A single major peak, indicating high purity (>95%). |
| Mass Spectrometry (MS) | Confirm the molecular identity of the peptide. | The calculated monoisotopic mass of Val-Tyr-NH₂ (C₁₄H₂₁N₃O₃) is 279.1583 Da. The expected [M+H]⁺ ion would be observed at m/z 280.1656.[17] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). A Technical Guide to Fmoc-D-Val-OH: Properties and Applications in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Rink Amide AM resin LL (100-200 mesh) Novabiochem®.
- APExBIO. (n.d.). Rink Amide Resin – Solid-Phase Peptide Synthesis.
- Sunresin Life Sciences. (n.d.). Seplife® Rink Amide - AM Resin.
- ChemPep. (n.d.). Rink Amide-AM Resin(100-200 mesh, 0.3-1.0 mmol/g).
- Chem-Impex. (n.d.). Rink amide resin.
- AAPPTec. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3].
- Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International journal of peptide and protein research, 43(1), 35–41.
- AAPPTec. (n.d.). Peptide Purification.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2364–2371.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-118.
- CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis.
- de la Torre, B. G., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(22), 7996-8004.
- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
- Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
- Molecules. (2023). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode.
- Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing.
- CORE. (n.d.). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
- PubMed. (2006). Identification of the tyrosine nitration sites in human endothelial nitric oxide synthase by liquid chromatography-mass spectrometry.
- PubMed Central. (2015). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Rink Amide AM resin LL (100-200 mesh) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
Application Note: Optimized Synthesis of H-Val-Tyr-NH2·HCl
Topic: High-Efficiency Synthesis of H-Val-Tyr-NH2·HCl: Sterically Optimized SPPS Protocol Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists[1]
Overcoming Steric Hindrance and Counterion Toxicity in Bioactive Dipeptides
Executive Summary
The dipeptide H-Val-Tyr-NH2 (Valyl-Tyrosinamide) is a bioactive pharmacophore often investigated for its antihypertensive properties (ACE inhibition) and as a structural motif in larger protease inhibitors.[1] While dipeptide synthesis appears deceptively simple, two Critical Process Parameters (CPPs) define the success of this specific target:
-
Steric Hindrance: The N-terminal Valine possesses a bulky
-branched isopropyl side chain, which can kinetically retard acylation, leading to deletion sequences even in short chains.[1] -
Salt Form Biocompatibility: Standard Solid-Phase Peptide Synthesis (SPPS) yields a Trifluoroacetate (TFA) salt.[1] TFA is cytotoxic and can skew biological assay data (e.g., by altering pH or binding kinetics).[1] Conversion to the Hydrochloride (HCl) salt is strictly required for reliable in vivo or cell-based assays.[1]
This guide details a HATU-mediated SPPS protocol optimized for steric bulk, followed by a validated Lyophilization-Based Anion Exchange to yield the pharmaceutical-grade HCl salt.
Strategic Workflow
The synthesis follows a linear Fmoc/tBu strategy on Rink Amide resin to install the C-terminal amide directly.
Figure 1: Optimized SPPS Workflow for H-Val-Tyr-NH2·HCl. Note the use of HATU specifically for the Valine coupling to ensure complete conversion.
Materials & Reagents
| Component | Specification | Rationale |
| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Yields C-terminal amide (-NH2) directly upon cleavage.[1] MBHA linker is robust. |
| Amino Acid 1 | Fmoc-Tyr(tBu)-OH | t-Butyl protection prevents side-chain alkylation during cleavage.[1] |
| Amino Acid 2 | Fmoc-Val-OH | N-terminal residue.[1] |
| Coupling Reagent A | DIC / Oxyma Pure | Standard efficiency, suppresses racemization (safer than HOBt).[1] |
| Coupling Reagent B | HATU / DIPEA | High Power: Essential for driving the reaction with the bulky Valine residue to completion. |
| Cleavage Cocktail | TFA / TIS / H2O (95:2.5:2.[1]5) | Standard "Reagent K" variant; TIS scavenges t-butyl cations.[1] |
| Exchange Solvent | 0.1 M HCl (aq) | Source of chloride counterions for salt exchange.[1] |
Detailed Protocol
Phase 1: Solid Phase Assembly (0.1 mmol scale)[1][2]
1. Resin Preparation:
-
Weigh 150–200 mg of Rink Amide MBHA resin (assuming ~0.6 mmol/g loading) into a fritted reaction vessel.
-
Swelling: Add DMF (3 mL) and rock for 30 minutes. Drain.
2. Fmoc Deprotection (Cycle 1):
-
Add 20% Piperidine in DMF (3 mL).[1][2] Rock for 5 mins.[3] Drain.
-
Add fresh 20% Piperidine in DMF (3 mL). Rock for 10 mins. Drain.
-
Wash: DMF (3 mL) × 5 times. Ensure all piperidine is removed to prevent premature Fmoc removal of the next AA.
3. Coupling Tyrosine (Standard Coupling):
-
Dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in minimal DMF (~1-2 mL).
-
Add DIC (0.4 mmol, 4 eq).
-
Pre-activation: Let the mixture stand for 2 minutes (solution turns yellow/orange).
-
Add to resin.[4][3][5][6][7][8] Rock for 60 minutes at Room Temp (RT).
4. Fmoc Deprotection (Cycle 2):
-
Repeat Step 2 to remove Fmoc from the Tyrosine.
5. Coupling Valine (Sterically Optimized Coupling):
-
Scientist's Note: Valine is
-branched.[1] While coupling onto Tyr is not the hardest reaction, Valine's activation can be sluggish. We switch to HATU here to guarantee high yield and purity. -
Dissolve Fmoc-Val-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq). Note: Base is required for HATU.[1]
-
Add immediately to resin.[4] Rock for 60–90 minutes .
-
Wash: DMF × 4, DCM × 3.[1] Shrink resin with Methanol (optional) and dry under vacuum if pausing.[1]
6. Final Fmoc Removal:
-
Perform Step 2 one last time to liberate the N-terminal amine (H-Val-...).[1]
-
Final Wash: DMF × 5, DCM × 5.[1] Dry resin under nitrogen/vacuum.[4]
Phase 2: Cleavage & Isolation[1]
-
Cocktail Prep: Prepare 5 mL of TFA/TIS/H2O (95:2.5:2.5) .
-
Reaction: Add cocktail to dry resin. Rock for 2 hours at RT.[3]
-
Precipitation:
-
Collect filtrate in a 50 mL centrifuge tube.
-
Add cold Diethyl Ether (40 mL). The peptide will precipitate as a white solid.
-
Centrifuge (3000 rpm, 5 min). Decant ether.
-
Repeat ether wash × 2.[3]
-
-
Crude Isolation: Dry the pellet under nitrogen. This is the TFA Salt .
Phase 3: TFA to HCl Salt Exchange (Critical for Bioassays)[1]
Why this matters: Residual TFA is a strong acid (pKa ~0) and can be toxic to cells at concentrations >10 µM.[1]
Protocol (Lyophilization Method):
-
Dissolution: Dissolve the crude peptide precipitate in 10 mM HCl (approx 2 mg peptide per mL).
-
Caution: Do not use strong HCl (>100 mM) as it may degrade the peptide bond over time. 10 mM is sufficient to protonate the amines and displace TFA.
-
-
Equilibration: Let stand for 5 minutes at RT.
-
Freeze & Lyophilize: Freeze in liquid nitrogen or -80°C freezer. Lyophilize (freeze-dry) overnight.
-
Repetition: Re-dissolve the resulting powder in fresh 10 mM HCl and lyophilize again.
-
Recommendation: Perform this cycle 3 times to ensure >98% exchange of TFA to Cl⁻.
-
-
Final Step: Dissolve in pure water (HPLC grade) and lyophilize one final time to remove excess free HCl.
Analytical Validation
Expected Mass:
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5 µm, 4.6 × 150 mm.[1]
-
Mobile Phase A: 0.1% TFA in Water (or 0.1% Formic Acid for MS).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes. (Dipeptides are polar; expect early elution).
-
Detection: UV 214 nm (amide bond) and 280 nm (Tyrosine side chain).[1]
Verification of Salt Exchange:
-
Ion Chromatography (IC): Gold standard for quantifying Chloride vs. Trifluoroacetate content.[1]
-
19F-NMR: Quick check. The TFA signal (-76 ppm) should be absent or <1% relative to an internal standard.[1]
References
-
Solid Phase Synthesis Standards: Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link[1]
-
Coupling Reagents (HATU): Carpino, L. A. (1993).[1][11] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[10][12] Journal of the American Chemical Society. Link[1]
-
Salt Exchange Protocols: LifeTein Technical Support. "TFA Removal Service: Switch to Acetate or HCl Salt Form." Link
-
Val-Tyr Bioactivity: Matsui, T., et al. (2000).[1] Antihypertensive effect of a peptide, Val-Tyr, derived from sardine muscle hydrolysate on spontaneously hypertensive rats.[1] Peptides. Link
-
TFA Toxicity: Cornish, J., et al. (1999).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Link[1]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Application Note: Strategic Use of H-Val-Tyr-NH2 HCl in Convergent Fragment Condensation
Executive Summary
This guide details the protocol for utilizing H-Val-Tyr-NH2 HCl (Valyl-Tyrosinamide Hydrochloride) as a nucleophilic building block in convergent peptide synthesis. While solid-phase peptide synthesis (SPPS) is standard for linear sequences up to 50 residues, fragment condensation remains the gold standard for longer, difficult, or industrial-scale sequences to ensure purity.
H-Val-Tyr-NH2 HCl presents specific challenges:
-
Steric Hindrance: The N-terminal Valine is
-branched, significantly reducing coupling rates. -
Salt Management: The HCl counterion must be neutralized in situ to release the reactive amine without causing base-catalyzed racemization of the activated carboxyl partner.
-
Solubility: The amide cap and tyrosine phenol create a polarity profile requiring specific solvent systems.
Technical Profile & Physicochemical Properties[1][2][3]
| Property | Specification | Implication for Synthesis |
| Sequence | H-Val-Tyr-NH2 • HCl | Nucleophile (Amine component) |
| Formula | C₁₄H₂₁N₃O₃ • HCl | Requires 1.0 eq. base for neutralization |
| MW | ~315.8 g/mol | Low MW facilitates solution-phase monitoring (HPLC) |
| N-Terminus | Valine (Free Amine) | High Steric Hindrance: Slow coupling kinetics expected. |
| C-Terminus | Amide (-CONH₂) | Stable; blocks C-terminal racemization of this fragment. |
| Side Chain | Tyrosine (-OH) | Unprotected phenol. May require protection (tBu) if using aggressive acylating agents to prevent O-acylation. |
Strategic Considerations for Fragment Condensation
The Steric Challenge (Valine Effect)
Coupling to an N-terminal Valine is historically difficult. The isopropyl side chain shields the
-
Consequence: Standard activation times are insufficient.
-
Solution: Use high-activity coupling reagents (e.g., HATU/HOAt) or extended reaction times with moderate reagents (DIC/HOAt).
Racemization Control
In fragment condensation, the risk of racemization lies with the C-terminal residue of the incoming Carboxyl Fragment (Fragment A) , not Val-Tyr-NH2 itself.
-
Mechanism: When Fragment A is activated, its C-terminal residue can form an oxazolone intermediate, which readily epimerizes.
-
Mitigation: The protocol below utilizes HOAt (1-Hydroxy-7-azabenzotriazole) , which accelerates coupling via a "pre-organized" active ester, reducing the lifetime of the prone oxazolone species.
Detailed Protocols
Protocol A: Preparation and Solubility Check
Objective: Ensure the salt is fully dissolved and ready for coupling.
-
Solvent Selection: DMF (Dimethylformamide) is the standard.[1] If solubility is poor (cloudy), add DMSO (Dimethyl sulfoxide) dropwise up to 10% v/v.
-
Concentration: Aim for a high concentration (0.1 M to 0.3 M ) to drive the bimolecular reaction, especially given Valine's steric hindrance.
Protocol B: Fragment Condensation (The Coupling Reaction)
Context: Coupling Protected Fragment A-OH (Carboxyl) to H-Val-Tyr-NH2 (Amine).
Reagents:
-
Fragment A (Carboxyl Component): 1.0 - 1.1 equivalents
-
Fragment B (H-Val-Tyr-NH2 HCl): 1.0 equivalent
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) + HOAt (preferred for low racemization) OR HATU (for difficult couplings, requires careful base management).[2]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
Step-by-Step Workflow:
-
Dissolution (Fragment B): Dissolve H-Val-Tyr-NH2 HCl (1.0 eq) in minimal dry DMF.
-
Critical Step: Add 1.0 equivalent of DIPEA to neutralize the HCl. Do not add excess base yet.
-
-
Activation (Fragment A): In a separate vessel, dissolve Fragment A-OH (1.05 eq) and HOAt (1.05 eq) in DMF. Cool to 0°C. Add DIC (1.05 eq). Stir for 5–10 minutes to form the OAt-active ester.
-
Why DIC/HOAt? This combination minimizes base-catalyzed racemization compared to HATU/DIPEA.
-
-
Condensation: Add the neutralized Fragment B solution to the activated Fragment A solution. Allow the mixture to warm to room temperature naturally.
-
Reaction Monitoring: Stir for 4–24 hours. Monitor via HPLC (disappearance of Val-Tyr peak).
-
Note: Due to Valine hindrance, if conversion <80% after 24h, re-cool to 0°C and add 0.2 eq HATU + 0.2 eq DIPEA ("boost" coupling).
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
Visualizations
Process Workflow
This diagram illustrates the convergent synthesis workflow, highlighting the critical neutralization step.
Caption: Workflow for coupling H-Val-Tyr-NH2 HCl. Note the parallel preparation of amine and carboxyl components.
Racemization Suppression Mechanism
Why use HOAt? This diagram explains how HOAt prevents the loss of chirality at the coupling junction.
Caption: HOAt intercepts the activated ester, preventing oxazolone formation and ensuring stereochemical purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | HCl salt insolubility or peptide aggregation. | Add DMSO (5-10%) or HFIP (Hexafluoroisopropanol) as a co-solvent. |
| Slow Reaction | Steric hindrance of N-terminal Valine. | Increase temperature to 35°C (carefully). Switch to HATU/HOAt (requires re-optimization of base to prevent racemization). |
| Racemization | High pH during activation. | Ensure base (DIPEA) is only used to neutralize the HCl salt (1.0 eq). Do not use excess base during the activation of Fragment A. |
| Tyrosine O-Acylation | Excess acylating agent attacking Tyr-OH. | Use stoichiometric amounts (1:1). If persistent, use H-Val-Tyr(tBu)-NH2 instead. |
References
-
Albericio, F., & Carpino, L. A. (1997).
- Context: Establishes HOAt as the superior additive for hindered couplings and racemiz
-
Bachem.
- Context: General protocols for solution-phase fragment condens
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][2][6] Journal of the American Chemical Society.
- Context: Seminal paper defining the mechanism of HOAt in preventing racemization during segment condens
-
Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews.
- Context: Discusses the stability of Tyrosine side chains and the need for protection in specific coupling scenarios.
Sources
H-Val-tyr-NH2 hcl incorporation into a peptide sequence
An In-Depth Technical Guide to the Incorporation of H-Val-Tyr-NH2·HCl into a Peptide Sequence
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful incorporation of the dipeptide amide, Valyl-Tyrosinamide Hydrochloride (H-Val-Tyr-NH2·HCl), into a growing peptide chain. We delve into the unique challenges presented by this dipeptide, including the steric hindrance of the valine residue and the reactivity of the tyrosine side chain. This guide offers detailed, field-proven protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods, emphasizing experimental causality and self-validating systems through rigorous in-process monitoring. Advanced troubleshooting strategies and final peptide characterization techniques are also discussed to ensure the synthesis of high-purity target peptides.
Introduction: The Significance and Challenges of H-Val-Tyr-NH2 Incorporation
The incorporation of dipeptide units into a peptide sequence is a powerful strategy in medicinal chemistry and peptide science. It can accelerate the synthesis process and is particularly useful for introducing specific structural motifs that may be crucial for biological activity. H-Val-Tyr-NH2 is a significant building block, featuring a C-terminal amide which often enhances metabolic stability and receptor-binding affinity by mimicking the native state of many peptide hormones and neurotransmitters[1].
However, the direct incorporation of this dipeptide presents two primary challenges:
-
Steric Hindrance: Valine is a β-branched amino acid known for causing significant steric hindrance. This can slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences, which are often difficult to separate from the target peptide[2][3][4].
-
Tyrosine Side-Chain Reactivity: The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to side reactions, such as O-acylation, during subsequent activation steps if left unprotected[5][6].
This guide provides robust protocols designed to overcome these challenges, ensuring high coupling efficiency and final product purity.
Pre-Synthesis Strategy and Considerations
A successful synthesis begins with a sound strategy. The choice between Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS) depends on the target peptide's length, scale, and complexity.
-
Solid-Phase Peptide Synthesis (SPPS): This is the method of choice for most research and development applications due to its efficiency, ease of purification, and amenability to automation[1][7]. The growing peptide is anchored to an insoluble resin, and excess reagents are removed by simple filtration and washing[8]. For synthesizing a peptide with a C-terminal amide, a specialized resin such as Rink Amide or PAL is required[1][9][10].
-
Solution-Phase Peptide Synthesis (LPPS): While often slower and more labor-intensive due to the need for purification after each step, LPPS is advantageous for large-scale synthesis and for sequences prone to aggregation on a solid support[7][11][12].
The most common and recommended approach for incorporating H-Val-Tyr-NH2 is via Fmoc-based SPPS. The N-terminal amine of the dipeptide is free to react, while its C-terminal amide remains intact. Crucially, the tyrosine side-chain hydroxyl group should be protected, typically with a tert-butyl (tBu) group, if subsequent amino acids are to be added. If H-Val-Tyr-NH2 is the final N-terminal residue, side-chain protection may not be necessary. This guide assumes H-Val-Tyr-NH2 is being incorporated into a growing chain, necessitating a protected form like H-Val-Tyr(tBu)-NH2 .
Table 1: Properties of the Dipeptide Building Block
| Property | Value | Significance in Synthesis |
| Full Name | L-Valyl-L-Tyrosinamide Hydrochloride | The HCl salt improves stability and solubility; it must be neutralized in situ during the coupling reaction. |
| Molecular Formula | C₁₄H₂₂ClN₃O₃ | Used for calculating equivalents and for mass spectrometry verification. |
| Molecular Weight | 315.80 g/mol | Essential for accurate reagent measurement. |
| Key Functional Groups | Free α-amino group, C-terminal primary amide | The α-amino group is the reactive site for coupling. The amide is a stable, non-reactive terminus. |
| Steric Profile | High (due to Valine) | Requires potent coupling reagents and potentially longer reaction times or elevated temperatures to ensure completion. |
Core Directive: Protocols for Incorporation
The following protocols are designed to be self-validating systems, incorporating checkpoints to ensure reaction completion before proceeding to the next step.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol details the coupling of H-Val-Tyr(tBu)-NH2·HCl onto a peptide-resin. It assumes the synthesis is proceeding on a Rink Amide resin and that the N-terminal Fmoc group of the preceding amino acid has just been removed.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
H-Val-Tyr(tBu)-NH2·HCl
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, peptide-grade Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Reagents[13]
Experimental Workflow:
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start [label="Start: Peptide-Resin\n(Fmoc-AA-Resin)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Step 1: Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="Step 2: DMF Wash"]; coupling [label="Step 3: Coupling Reaction\n(Incorporate H-Val-Tyr(tBu)-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Step 4: DMF Wash"]; qc [label="Step 5: In-Process Control\n(Kaiser Test)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; next_cycle [label="Proceed to Next Cycle\n(Deprotection of next AA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; recouple [label="Recouple or Cap", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Final Cleavage\n& Purification", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> qc; qc -> next_cycle [label=" Negative\n(Complete)"]; qc -> recouple [label=" Positive\n(Incomplete)"]; recouple -> coupling [style=dashed, label="Re-activate & Couple"]; next_cycle -> final [label="If last residue"]; } axdot Caption: SPPS workflow for incorporating H-Val-Tyr(tBu)-NH2.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (x5), IPA (x2), DCM (x2), DMF (x3). Each wash should be for 1-2 minutes with agitation.
-
Preparation of Coupling Solution (Activation):
-
In a separate vial, dissolve H-Val-Tyr(tBu)-NH2·HCl (3 equivalents relative to resin loading), HBTU or HATU (2.95 equivalents), in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution. The first 3 equivalents neutralize the HCl salt and the free amine on the resin, while the remaining 3 equivalents facilitate the coupling reaction.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
Causality: Using a slight excess of the dipeptide and a high-efficiency uronium/guanidinium salt coupling reagent like HBTU or HATU is critical to drive the reaction to completion, overcoming the steric hindrance of the Valine residue[14][15]. Pre-activation ensures the carboxylic acid is converted to a highly reactive species before being introduced to the resin-bound amine.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the activated coupling solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C)[4].
-
-
In-Process Monitoring (Kaiser Test):
-
After the coupling reaction, remove a small sample of resin beads (1-2 mg).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform a Kaiser test to detect the presence of unreacted primary amines[13][16]. A negative result (yellow/colorless beads) indicates >99.5% coupling completion, and you may proceed. A positive result (blue/purple beads) indicates incomplete coupling, requiring intervention (see Section 4: Troubleshooting).
-
-
Washing: Once coupling is complete, wash the resin thoroughly as described in Step 3 to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Solution-Phase Synthesis (Fragment Condensation)
This approach is suitable for larger-scale synthesis where the peptide fragment preceding the Val-Tyr-NH2 unit is soluble.
Materials and Reagents:
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid (e.g., Boc-Peptide-OH).
-
H-Val-Tyr(tBu)-NH2·HCl
-
Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Additive: HOBt (Hydroxybenzotriazole) or OxymaPure®
-
Base: DIPEA or N-Methylmorpholine (NMM)
-
Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-protected peptide fragment (1 equivalent) and HOBt/Oxyma (1.1 equivalents) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 equivalents) and stir for 15-30 minutes. This forms the reactive HOBt/Oxyma active ester.
-
Causality: Using an additive like HOBt or Oxyma is crucial in solution-phase synthesis to form a less reactive, more stable active ester, which significantly suppresses racemization at the C-terminal residue of the peptide fragment[14].
-
-
Neutralization and Addition: In a separate flask, dissolve H-Val-Tyr(tBu)-NH2·HCl (1.2 equivalents) in DCM/DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated peptide fragment mixture.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or analytical HPLC-MS to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent like ethyl acetate.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove excess reagents and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the desired protected peptide.
-
Troubleshooting Common Issues
Incomplete coupling is the most frequent issue when incorporating sterically hindered residues.
Table 2: Troubleshooting Guide for Incomplete Coupling (Positive Kaiser Test)
| Problem ID | Observation (Kaiser Test) | Probable Cause | Recommended Solution |
| TC-01 | Resin beads are dark blue/purple | Failed Coupling: Insufficient activation, poor reagent quality, or severe steric hindrance/peptide aggregation on the resin[17]. | Recouple: Drain the reaction vessel and repeat the entire coupling procedure (Step 4 & 5) with fresh reagents. A "double coupling" is a standard practice for difficult residues[18]. Consider switching to a more potent coupling reagent like COMU® or increasing the reaction temperature[3][15]. |
| TC-02 | Beads are yellow, but solution is blue | Nearly Complete Coupling: The vast majority of sites have reacted, but a small fraction of unreacted amines remain. | Extend Coupling Time: Allow the current reaction to proceed for another 1-2 hours and re-test. If the test remains positive, proceed to capping. |
| TC-03 | Kaiser test remains positive after recoupling | Irreversible Aggregation or Inaccessible Sites: The peptide chains on the resin may have aggregated, physically blocking the N-terminal amines. | Cap the Unreacted Chains: Treat the resin with an acetylating agent (e.g., 20% acetic anhydride and 2% DIPEA in DMF for 30 minutes). This terminates the unreacted chains, preventing the formation of deletion peptides in subsequent steps. The capped (N-acetylated) peptide will be easier to separate during final purification. |
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Perform Kaiser Test\nAfter Coupling", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; neg_result [label="Result: Negative\n(Yellow Beads)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; pos_result [label="Result: Positive\n(Blue Beads)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_proceed [label="Coupling Successful.\nProceed to Next Cycle.", shape=ellipse]; action_recouple [label="Incomplete Coupling.\nPerform Double Coupling."]; retest [label="Retest with Kaiser", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; retest_neg [label="Result: Negative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; retest_pos [label="Result: Positive", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_cap [label="Cap Unreacted Chains\nwith Acetic Anhydride.", shape=ellipse];
// Edges start -> neg_result [label=" "]; start -> pos_result [label=" "]; neg_result -> action_proceed; pos_result -> action_recouple; action_recouple -> retest; retest -> retest_neg [label=" "]; retest -> retest_pos [label=" "]; retest_neg -> action_proceed; retest_pos -> action_cap; } axdot Caption: Decision tree for troubleshooting incomplete coupling.
Post-Synthesis: Cleavage, Purification, and Characterization
After the full peptide sequence is assembled, the final steps are cleavage from the resin (and simultaneous removal of side-chain protecting groups), purification, and characterization.
Cleavage Cocktail: A standard cleavage cocktail for Fmoc/tBu-synthesized peptides is a mixture of Trifluoroacetic Acid (TFA), a scavenger to protect sensitive residues, and water. A common formulation is:
-
TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
Treat the peptide-resin with this cocktail for 2-4 hours at room temperature. The TFA cleaves the peptide from the Rink Amide linker, generating the C-terminal amide, and also removes the tBu group from the tyrosine side chain[9][19].
Purification and Characterization: The crude peptide should be analyzed and purified to ensure it meets the required specifications for research or drug development.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard technique for both analyzing the purity of the crude peptide and for purifying it[20][21][22]. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used[22][23]. The purity is determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (usually 214 or 280 nm).
-
Mass Spectrometry (MS): Mass spectrometry is essential to confirm the identity of the final product[21][24]. Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF will provide the molecular weight of the synthesized peptide, which must match the theoretical calculated mass.
Conclusion
The successful incorporation of H-Val-Tyr-NH2·HCl into a peptide sequence is readily achievable with a well-defined strategy that directly addresses the inherent challenges of steric hindrance and side-chain reactivity. By employing potent coupling reagents, implementing rigorous in-process monitoring via the Kaiser test, and utilizing a systematic approach to troubleshooting, researchers can confidently synthesize complex peptide amides. The protocols and insights provided in this application note serve as a robust framework for scientists engaged in cutting-edge peptide research and development.
References
- Benchchem. A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
- Pillai, V. N. R., & Mutter, M. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
-
Liu, Y., & Li, D. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 19(8), 12284-12297. Available from: [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Valero, M. L., Giralt, E., & Andreu, D. (2000). Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support. Journal of Peptide Science, 6(5), 243-250. Available from: [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6555-6602.
- The Raj Group. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Ontores. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
- van den Berg, A. J., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository.
- Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594-2597. Available from: [Link]
- wisdomlib. (2025). Solution-phase peptide synthesis: Significance and symbolism.
- Peptide Primers. Peptide Synthesis for Beginners.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6146-6151. Available from: [Link]
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
-
Cativiela, C., et al. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 29(18), 4208. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. Available from: [Link]
- Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Benchchem. Kaiser test for monitoring incomplete coupling of modified amino acids.
-
Varkey, J. T. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1-19. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Available from: [Link]
-
Roy, P., & Bode, J. W. (2013). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 110(27), 10929-10934. Available from: [Link]
-
Maleki, A., et al. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific Reports, 12(1), 4734. Available from: [Link]
- Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions.
-
ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. Available from: [Link]
- Wünsch, E. (1983). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
Breipohl, G., Knolle, J., & Stüber, W. (1987). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. Tetrahedron Letters, 28(46), 5651-5654. Available from: [Link]
-
Organic Syntheses Procedure. Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Bachem. Introduction to Peptide Synthesis Methods.
- Bachem. Peptide Manufacturing: Step-By-Step Guide.
- Guidechem. H-D-VAL-NH2 HCL 133170-58-8 wiki.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Available from: [Link]
- Albericio, F., & Kruger, H. G. (2001). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 5(3), 254-260.
-
Schafer, D. J., et al. (1971). Amide protection and amide supports in solid-phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications, (1), 34-35. Available from: [Link]
- ChemWhat. H-D-VAL-NH2 HCL CAS#: 133170-58-8.
-
PubChem. Val-Tyr. Available from: [Link]
Sources
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. peptide.com [peptide.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. bachem.com [bachem.com]
- 16. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. ijsra.net [ijsra.net]
- 21. resolvemass.ca [resolvemass.ca]
- 22. biovera.com.au [biovera.com.au]
- 23. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
H-Val-tyr-NH2 hcl for cell culture media supplementation
Application Note: High-Performance Media Supplementation with H-Val-Tyr-NH2 HCl
Part 1: Executive Summary & Technical Rationale
Subject: Utilization of Valyl-Tyrosine Amide Hydrochloride (H-Val-Tyr-NH2 HCl) as a Stabilized Tyrosine Source in Mammalian Cell Culture. Target Systems: CHO, HEK293, and Hybridoma Fed-Batch/Perfusion Processes.
The Tyrosine Paradox in Biomanufacturing
L-Tyrosine is a critical rate-limiting amino acid for the synthesis of monoclonal antibodies (mAbs) and recombinant proteins due to its high frequency in CDR (Complementarity-Determining Regions) of immunoglobulins. However, L-Tyrosine exhibits extremely poor solubility in neutral aqueous media (~0.45 g/L at pH 7.0, 25°C).
Traditional strategies to overcome this include:
-
High pH Feeds: Dissolving Tyr in pH 11+ buffers (causes pH spikes and salt shock upon addition).
-
Standard Dipeptides (e.g., L-Val-L-Tyr): Soluble, but susceptible to premature hydrolysis by extracellular peptidases, leading to free Tyrosine precipitation in the bioreactor.
The H-Val-Tyr-NH2 HCl Solution
H-Val-Tyr-NH2 HCl represents a "next-generation" dipeptide strategy.
-
Solubility: The dipeptide structure disrupts the crystal lattice energy of free Tyrosine, increasing solubility by >50-fold.
-
C-Terminal Protection: The amide group (-NH2) at the C-terminus blocks the action of carboxypeptidases in the cell culture supernatant. This ensures the dipeptide remains intact outside the cell and is only hydrolyzed inside the cell after active transport, preventing media precipitation.
Part 2: Mechanism of Action
The efficacy of H-Val-Tyr-NH2 relies on the PEPT-Hydrolysis Axis . The molecule is designed to be a substrate for specific transporters while resisting extracellular degradation.
Diagram 1: Cellular Uptake & Activation Pathway
Caption: Figure 1. The PEPT-Hydrolysis Axis. H-Val-Tyr-NH2 enters via proton-coupled transporters and is cleaved only within the cytosol, preventing extracellular precipitation.
Part 3: Material Properties & Comparison
| Feature | L-Tyrosine (Standard) | L-Val-L-Tyr (Standard Dipeptide) | H-Val-Tyr-NH2 HCl (Amide) |
| Solubility (pH 7) | ~0.4 g/L | > 20 g/L | > 50 g/L |
| Extracellular Stability | Stable (but insoluble) | Moderate (susceptible to proteolysis) | High (Resistant to carboxypeptidases) |
| Feed pH Requirement | pH > 11.0 (Basic) | pH 7.0 (Neutral) | pH 7.0 (Neutral) |
| Risk of Precipitation | High | Moderate | Low |
| Bioavailability | Passive/Transporter | PEPT1/2 Transporter | PEPT1/2 Transporter |
Part 4: Experimental Protocols
Protocol A: Preparation of 200mM Concentrated Feed Stock
Note: The HCl salt form is acidic. Direct addition to culture without buffering may lower culture pH transiently.
Materials:
-
H-Val-Tyr-NH2 HCl (MW: ~315.8 g/mol )
-
WFI (Water for Injection) grade water
-
NaOH (5M) for pH adjustment
-
0.22 µm PES Filter unit
Step-by-Step:
-
Calculation: To prepare 100 mL of 200 mM stock, weigh 6.32 g of H-Val-Tyr-NH2 HCl.
-
Dissolution: Add the powder to 80 mL of WFI water in a beaker with magnetic stirring.
-
Observation: The solution will be clear but acidic (pH ~3.0 - 4.0 due to HCl).
-
-
Neutralization (Optional but Recommended):
-
Slowly add 5M NaOH dropwise while monitoring pH.
-
Target pH: 6.5 – 7.0 .
-
Caution: Do not overshoot pH > 8.0 to avoid potential deamidation over long storage, though the amide is generally stable.
-
-
Final Volume: Adjust volume to 100 mL with WFI.
-
Sterilization: Filter through a 0.22 µm PES membrane.
-
Storage: Aliquot and store at -20°C (stable for 6 months) or 4°C (stable for 2-4 weeks).
Protocol B: Fed-Batch Supplementation Strategy
Objective: Maintain a "Tyrosine Equivalent" concentration > 1.0 mM throughout the run.[1]
Workflow Diagram:
Caption: Figure 2. Feedback loop for dipeptide supplementation. HPLC monitoring ensures Tyr levels never deplete.
Execution:
-
Basal Media: Supplement basal media with 2–4 mM H-Val-Tyr-NH2 HCl on Day 0 to allow immediate uptake adaptation.
-
Feeding Schedule:
-
Start feeding on Day 3 (or when cell density > 2×10⁶ cells/mL).
-
Bolus feed daily or every other day.
-
Calculation:
-
Note: Since 1 mole of H-Val-Tyr-NH2 yields 1 mole of Tyrosine, calculate based on molar equivalents.
-
-
Monitoring:
-
Use Reversed-Phase HPLC (C18 column) to monitor both free Tyrosine and the dipeptide.
-
Success Metric: You should see the dipeptide peak disappear rapidly (uptake) and the intracellular/supernatant Free Tyrosine level stabilize.
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Stock | pH overshoot or saturation | Ensure pH is < 7.5 during prep. Do not exceed 250mM concentration. |
| Culture pH Drop | Unbuffered HCl salt addition | Neutralize stock to pH 7.0 before addition or increase HEPES/Bicarbonate in reactor. |
| Low Titer / Lag Phase | Transporter Saturation | Cells may need adaptation. Introduce 10% of total Tyr requirement as free Tyr, 90% as Dipeptide. |
| Dipeptide Accumulation | Slow Uptake (PEPT bottleneck) | Reduce bolus size and increase frequency (continuous feed). |
References
-
Feeney, L. et al. (2013). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability.[2][3] Biotechnology and Bioengineering.[4] Link
-
Sanchez-Kopper, A. et al. (2016). Tracking dipeptides at work—uptake and intracellular fate in CHO culture. Applied Microbiology and Biotechnology. Link
-
Evonik Industries. (2024). Optimizing the stability and solubility of cell culture media ingredients. (Context on Dipeptide Solubility vs. Free Amino Acids). Link
-
Bachem. (2024). Peptide Stability and Solubility Guidelines. (General chemical properties of Amide-protected peptides). Link
-
Santa Cruz Biotechnology. H-Tyr-NH2 Hydrochloride Product Data. (Chemical reference for Tyrosine Amide salts). Link
Sources
- 1. cellculturedish.com [cellculturedish.com]
- 2. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The art and science of cell food: How smart media formulations drive cell culture performance - Evonik Industries [healthcare.evonik.com]
Application Note: A Robust Coupled-Enzyme Assay for High-Throughput Screening Using H-Val-Tyr-NH2 HCl
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for utilizing the dipeptide amide, H-Val-Tyr-NH2 HCl, as a substrate in high-throughput screening (HTS) assays for specific protease classes. While simple, unlabeled peptide substrates are cost-effective and specific, their cleavage does not inherently produce a detectable signal, posing a challenge for HTS applications. We present a detailed protocol for a robust, sensitive, and scalable coupled-enzyme assay that overcomes this limitation. This method enables the quantitative measurement of protease activity by converting the cleavage of H-Val-Tyr-NH2 into a fluorescent signal, making it ideal for screening large compound libraries for potential inhibitors. The principles, protocols, and optimization strategies detailed herein are designed to provide researchers with a validated system for accelerating drug discovery efforts targeting proteases.
Part 1: Scientific Principles and Mechanism
The Substrate: H-Val-Tyr-NH2 HCl
H-Val-Tyr-NH2 is a dipeptide amide composed of L-valine and L-tyrosinamide. Its utility as a substrate is dictated by the specificity of the target protease for the amino acid residues flanking the scissile (cleavable) peptide bond. The enzyme's active site contains "pockets" (e.g., S1, S2) that accommodate the side chains of the substrate's amino acids (designated P1, P2, etc.).
-
P1 Specificity (Tyrosine): The tyrosine residue, with its large, hydrophobic aromatic side chain, is a primary recognition motif for several major protease families. Chymotrypsin and chymotrypsin-like serine proteases, for instance, have a deep, hydrophobic S1 pocket that preferentially binds bulky aromatic residues like tyrosine, phenylalanine, and tryptophan, defining their cleavage specificity[1][2].
-
P2 Specificity (Valine): The valine residue at the P2 position, with its small hydrophobic side chain, further refines substrate selectivity. This is particularly relevant for enzymes like calpains, intracellular Ca²⁺-dependent cysteine proteases. Calpain substrate specificity is often driven by a preference for small hydrophobic residues (like valine or leucine) at the P2 position and large hydrophobic residues (like tyrosine or phenylalanine) at the P1 position[3][4].
Therefore, the Val-Tyr sequence makes H-Val-Tyr-NH2 HCl an effective substrate for screening inhibitors of chymotrypsin-like enzymes and calpains, both of which are implicated in numerous disease pathologies and are significant drug targets[3][5].
The Challenge and Solution: A Coupled-Enzyme Detection System
Directly measuring the cleavage of the unlabeled H-Val-Tyr-NH2 substrate is impractical in an HTS format. The solution is to employ a multi-step enzymatic cascade that links the primary proteolytic event to the generation of a stable, easily quantifiable signal, such as fluorescence. This "coupled-enzyme" approach enhances sensitivity and allows for continuous, real-time monitoring of the reaction[6].
Our proposed system utilizes a four-stage cascade:
-
Primary Reaction (Target Protease): The protease of interest cleaves H-Val-Tyr-NH2, releasing the C-terminal product, L-tyrosinamide (H-Tyr-NH2).
-
Secondary Reaction (Aminopeptidase): A generic, non-specific aminopeptidase is added in excess to rapidly convert L-tyrosinamide into L-tyrosine and ammonia.
-
Tertiary Reaction (L-Amino Acid Oxidase): L-Amino Acid Oxidase (LAAO) specifically acts on L-tyrosine, catalyzing its oxidative deamination to produce hydrogen peroxide (H₂O₂).
-
Quaternary Reaction (Horseradish Peroxidase): The generated H₂O₂ serves as a substrate for Horseradish Peroxidase (HRP), which in turn oxidizes a detector molecule (e.g., Amplex™ Red) to produce a highly fluorescent product (resorufin).
The rate of fluorescence generation is directly proportional to the activity of the primary target protease, providing a robust method for screening inhibitors.
dot digraph "Coupled_Enzyme_Assay_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes sub [label="H-Val-Tyr-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; p1 [label="Target Protease\n(e.g., Chymotrypsin, Calpain)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prod1 [label="L-Tyrosinamide", fillcolor="#F1F3F4", fontcolor="#202124"]; p2 [label="Aminopeptidase", fillcolor="#34A853", fontcolor="#FFFFFF"];
prod2 [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; p3 [label="L-Amino Acid Oxidase (LAAO)", fillcolor="#FBBC05", fontcolor="#202124"];
prod3 [label="Hydrogen Peroxide (H₂O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; p4 [label="Horseradish Peroxidase (HRP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub_det [label="Amplex™ Red\n(Non-fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_det [label="Resorufin\n(Highly Fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124", shape=oval, style="filled,dashed"];
// Edges sub -> p1 [label=" Substrate"]; p1 -> prod1 [label=" Cleavage Product"]; prod1 -> p2; p2 -> prod2; prod2 -> p3; p3 -> prod3; prod3 -> p4; sub_det -> p4; p4 -> prod_det [label=" Signal Generation"];
// Invisible nodes for alignment inv1 [style=invis, shape=point]; inv2 [style=invis, shape=point]; p1 -> inv1 [style=invis]; p3 -> inv2 [style=invis];
// Inhibitor inhibitor [label="Test Compound\n(Potential Inhibitor)", shape=cds, fillcolor="#FFFFFF", fontcolor="#EA4335", style="filled,bold", penwidth=1.5, pencolor="#EA4335"]; inhibitor -> p1 [arrowhead=tee, color="#EA4335", style=bold]; } digraph "Coupled_Enzyme_Assay_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes sub [label="H-Val-Tyr-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; p1 [label="Target Protease\n(e.g., Chymotrypsin, Calpain)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prod1 [label="L-Tyrosinamide", fillcolor="#F1F3F4", fontcolor="#202124"]; p2 [label="Aminopeptidase", fillcolor="#34A853", fontcolor="#FFFFFF"];
prod2 [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; p3 [label="L-Amino Acid Oxidase (LAAO)", fillcolor="#FBBC05", fontcolor="#202124"];
prod3 [label="Hydrogen Peroxide (H₂O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; p4 [label="Horseradish Peroxidase (HRP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub_det [label="Amplex™ Red\n(Non-fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_det [label="Resorufin\n(Highly Fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124", shape=oval, style="filled,dashed"];
// Edges sub -> p1 [label=" Substrate"]; p1 -> prod1 [label=" Cleavage Product"]; prod1 -> p2; p2 -> prod2; prod2 -> p3; p3 -> prod3; prod3 -> p4; sub_det -> p4; p4 -> prod_det [label=" Signal Generation"];
// Invisible nodes for alignment inv1 [style=invis, shape=point]; inv2 [style=invis, shape=point]; p1 -> inv1 [style=invis]; p3 -> inv2 [style=invis];
// Inhibitor inhibitor [label="Test Compound\n(Potential Inhibitor)", shape=cds, fillcolor="#FFFFFF", fontcolor="#EA4335", style="filled,bold", penwidth=1.5, pencolor="#EA4335"]; inhibitor -> p1 [arrowhead=tee, color="#EA4335", style=bold]; } Figure 1: Enzymatic cascade for the coupled HTS assay.
Part 2: HTS Assay Development and Optimization
Before initiating a large-scale screen, it is critical to develop and optimize the assay to ensure it is robust, reproducible, and sensitive[7]. This involves careful selection of buffer conditions and titration of all enzymatic and substrate components.
Materials and Reagents
-
Target Protease: e.g., Bovine α-Chymotrypsin or human Calpain-1.
-
Substrate: H-Val-Tyr-NH2 HCl
-
Coupling Enzymes: Porcine Kidney Aminopeptidase, Crotalus adamanteus L-Amino Acid Oxidase (LAAO), Horseradish Peroxidase (HRP).
-
Detector Substrate: Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% (v/v) Triton X-100. (Note: For Calpain, add 5 mM CaCl₂ and 1 mM DTT).
-
Plates: Solid black, flat-bottom 384-well microplates.
-
Instrumentation: Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm).
Optimization of Reagent Concentrations
The goal of optimization is to find concentrations that ensure the primary protease reaction is the rate-limiting step, while the subsequent coupled reactions occur rapidly to prevent "signal lag." All titrations should be performed in the final assay buffer and volume.
-
HRP and Amplex™ Red: Fix the H₂O₂ concentration to a mid-range level (e.g., 5 µM). Titrate HRP (e.g., 0.1-5 U/mL) and Amplex™ Red (e.g., 10-100 µM) to find a combination that yields a robust and stable signal.
-
LAAO and Aminopeptidase: Using the optimized HRP/Amplex Red concentrations, fix the L-tyrosine concentration (e.g., 10 µM). Titrate LAAO and Aminopeptidase to ensure rapid conversion to H₂O₂.
-
Target Protease: Titrate the target protease against a fixed, saturating concentration of H-Val-Tyr-NH2 (typically 5-10 times the Km) to identify an enzyme concentration that produces a linear reaction rate for the desired assay duration (e.g., 30-60 minutes).
-
Substrate (H-Val-Tyr-NH2) Km Determination: With the optimized enzyme concentrations, perform a substrate titration (e.g., 0.1 to 500 µM of H-Val-Tyr-NH2) to determine the Michaelis-Menten constant (Km). For inhibitor screening, a substrate concentration at or near the Km is often ideal to ensure sensitivity to competitive inhibitors[8].
| Parameter | Recommended Starting Range | Purpose |
| Target Protease | 1 - 50 nM | Ensure linear reaction kinetics over the assay window. |
| H-Val-Tyr-NH2 HCl | 10 - 200 µM (around Km) | Balance signal strength with sensitivity to inhibitors. |
| Aminopeptidase | 0.5 - 5 U/mL | Ensure rapid conversion of L-Tyrosinamide. |
| LAAO | 0.1 - 2 U/mL | Ensure rapid conversion of L-Tyrosine to H₂O₂. |
| HRP | 0.5 - 5 U/mL | Ensure rapid conversion of H₂O₂ to fluorescent signal. |
| Amplex™ Red | 25 - 75 µM | Provide a robust, non-saturating fluorescent signal. |
| Table 1: Recommended concentration ranges for assay optimization. |
Assessing Assay Robustness: The Z'-Factor
The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS. It measures the dynamic range and data variation of the assay. An ideal HTS assay should have a Z'-factor between 0.5 and 1.0[9].
Formula: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| ) Where: σ_p and μ_p are the standard deviation and mean of the positive control (uninhibited reaction), and σ_n and μ_n are for the negative control (fully inhibited reaction or no enzyme).
To determine the Z'-factor, run a full plate with half the wells dedicated to the positive control and the other half to the negative control.
Part 3: Standard HTS Protocol for Inhibitor Screening
This protocol is designed for a 384-well format with a final assay volume of 20 µL.
dot digraph "HTS_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} digraph "HTS_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Figure 2: A typical HTS workflow for inhibitor screening.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound (typically at 10 mM in DMSO) to the appropriate wells of a 384-well assay plate. Also dispense 50 nL of DMSO to positive control wells and 50 nL of a known potent inhibitor to negative control wells.
-
Enzyme Addition: Prepare a 2X working solution of the target protease in assay buffer. Dispense 10 µL of this solution to all wells. The final compound concentration will now be 50 µM in 0.5% DMSO.
-
Pre-incubation: Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to mix. Incubate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X working solution containing H-Val-Tyr-NH2, aminopeptidase, LAAO, HRP, and Amplex™ Red in assay buffer. Add 10 µL of this master mix to all wells to start the reaction.
-
Reaction Incubation: Centrifuge the plate again. Incubate at room temperature for 30-60 minutes, protected from light. The optimal time should be determined during optimization to ensure the reaction is still in the linear phase for the positive controls.
-
Data Acquisition: Read the plate on a fluorescence reader with excitation and emission wavelengths appropriate for resorufin (~540 nm and ~590 nm, respectively).
Part 4: Data Analysis and Interpretation
-
Normalization and Percent Inhibition: The raw fluorescence data should be normalized relative to the on-plate controls.
% Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control) ) )
-
Hit Identification: A "hit" is a compound that shows a statistically significant level of inhibition, typically defined as greater than 3 standard deviations from the mean of the neutral (DMSO) control wells.
-
Dose-Response and IC₅₀: Promising hits should be re-tested in a dose-response format (e.g., an 8-point, 3-fold serial dilution) to confirm their activity and determine their potency (IC₅₀ value). The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. This is calculated by fitting the dose-response data to a four-parameter logistic model.
Part 5: Troubleshooting
dot digraph "Troubleshooting_Guide" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11];
} digraph "Troubleshooting_Guide" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11];
} Figure 3: A decision guide for common HTS assay issues.
References
- Coughtrie, M. W. (2016). Calpains. In Handbook of Proteolytic Enzymes (pp. 1775-1781). Academic Press.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical reviews, 102(12), 4501-4524.
-
Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological reviews, 83(3), 731-801. [Link]
- Gonzalez, J. E., & Negulescu, P. A. (2002). Intracellular screening of ion channels and GPCRs. Drug Discovery Today, 7(11), S116-S122.
-
Chymotrypsin - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Calpain - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved February 22, 2026, from [Link]
-
Deu, E., Yang, Z., Wang, F., Klemba, M., & Bogyo, M. (2010). Use of activity-based probes to develop high throughput screening assays that can be performed in complex cell extracts. PloS one, 5(8), e11985. [Link]
-
Protease Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved February 22, 2026, from [Link]
-
HTS assay development - Nuvisan. (n.d.). Retrieved February 22, 2026, from [Link]
- Zhou, M., Diwu, Z., Panchuk-Voloshina, N., & Haugland, R. P. (1997). A stable, sensitive, and convenient colorimetric assay for aminopeptidases. Analytical biochemistry, 253(2), 162-168.
-
Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved February 22, 2026, from [Link]
Sources
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Calpain - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chymotrypsin Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pnas.org [pnas.org]
- 7. technologynetworks.com [technologynetworks.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Use of Activity-Based Probes to Develop High Throughput Screening Assays That Can Be Performed in Complex Cell Extracts | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing H-Val-Tyr-NH2 HCl Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of the dipeptide H-Val-Tyr-NH2 HCl. Drawing from established principles of peptide chemistry and extensive field experience, this document provides in-depth solutions to common challenges, ensuring both high yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My coupling reaction yield is consistently low. What are the likely causes and how can I improve it?
Low coupling yields in dipeptide synthesis can stem from several factors, including incomplete activation of the carboxylic acid, steric hindrance, or aggregation.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The formation of the peptide bond requires the activation of the valine's carboxyl group to make it more susceptible to nucleophilic attack by the amino group of tyrosinamide.[1][2] If the activation is incomplete, the reaction will not proceed to completion.
-
Solution:
-
Choice of Coupling Reagent: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are common, but often require additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve efficiency.[3][4] For more challenging couplings, phosphonium or aminium salts such as BOP, PyBOP, HBTU, or HATU can be more effective.[3][4][5] HATU, in particular, is known for its high coupling efficiency, especially for sterically hindered amino acids.[3]
-
Pre-activation: Allow the N-protected valine to react with the coupling reagent and additive for a few minutes before adding the tyrosinamide. This ensures the formation of the activated species.[6]
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the N-protected valine relative to the tyrosinamide.
-
-
-
Steric Hindrance: The bulky isobutyl side chain of valine can sterically hinder the approach of the tyrosinamide's amino group.
-
Solution:
-
Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes overcome the activation energy barrier caused by steric hindrance. However, be cautious as higher temperatures can also increase the risk of racemization.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling reactions, often leading to higher yields in shorter times, even for sterically hindered amino acids.[7]
-
-
-
Aggregation: The growing peptide chain can sometimes aggregate, leading to incomplete reactions. While less common for a dipeptide, it can still occur, especially at high concentrations.
-
Solution:
-
Solvent Choice: Use highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to solvate the reactants and prevent aggregation.[8]
-
Chaotropic Agents: In severe cases, the addition of chaotropic salts like LiCl can help disrupt hydrogen bonding and reduce aggregation.[8]
-
-
Question 2: I'm observing a significant amount of a side product with the same mass as my desired product. What could this be and how do I prevent it?
This is a classic sign of racemization, where the L-valine is converted to D-valine during the activation and coupling steps.[3][9] This results in the formation of the diastereomer H-D-Val-Tyr-NH2, which can be very difficult to separate from the desired product.[9]
Mechanism of Racemization:
Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent and Additives:
-
Using carbodiimides in combination with additives like HOBt or, more effectively, its 6-chloro derivative (6-Cl-HOBt) or HOAt, can significantly suppress racemization by forming less reactive, but more selective, active esters.[10] Oxyma Pure is another excellent and safer alternative to HOBt-based additives.[6][9]
-
Uronium/aminium-based reagents like HATU and HBTU are generally efficient, but the choice of base is critical.[4]
-
-
Base Selection:
-
The choice and amount of base used can have a dramatic impact on racemization.[10]
-
Avoid strong, non-sterically hindered bases like triethylamine (TEA).
-
Use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or the even weaker base N-Methylmorpholine (NMM).[3] For particularly sensitive couplings, sym-collidine is a good option.[3]
-
Use the minimum amount of base necessary to neutralize any acid present and facilitate the reaction.
-
-
Reaction Temperature:
-
Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.[6]
-
-
Protecting Group Strategy:
-
The type of N-terminal protecting group on the valine influences its susceptibility to racemization. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are generally good at preventing racemization of the protected amino acid itself.[3]
-
Question 3: The purification of my final H-Val-Tyr-NH2 HCl product by reverse-phase HPLC is challenging, with broad peaks and poor separation. How can I improve this?
Purification challenges can arise from the physicochemical properties of the dipeptide, the presence of closely related impurities, or issues with the HPLC method itself.
Troubleshooting HPLC Purification:
-
Ion-Pairing Reagent:
-
The use of an ion-pairing reagent like trifluoroacetic acid (TFA) in the mobile phase is crucial for good peak shape in reverse-phase chromatography of peptides.[11] TFA forms an ion pair with the positively charged amino groups of the peptide, reducing tailing and improving resolution. A concentration of 0.1% TFA in both the aqueous and organic mobile phases is standard.[11]
-
-
Mobile Phase and Gradient Optimization:
-
Solvents: Acetonitrile is the most common organic solvent for peptide purification. Ensure high-purity, HPLC-grade solvents are used.
-
Gradient: A shallow gradient can improve the separation of closely eluting impurities.[11] For example, instead of a rapid 0-70% acetonitrile gradient, try a slower gradient over a narrower range, such as 10-40% acetonitrile over 30-40 minutes.
-
-
Column Selection:
-
A C18 column is a good starting point for dipeptides. If the peptide is particularly hydrophobic, a C8 or C4 column might provide better results.[11]
-
-
Sample Preparation:
-
Ensure your crude peptide is fully dissolved before injection. If it's not soluble in the initial mobile phase, you can try dissolving it in a small amount of a stronger solvent like DMF or DMSO, but be aware that this can affect peak shape.[] For peptides that are difficult to dissolve, 6M guanidine hydrochloride can be used.[11]
-
-
Final Salt Form:
-
The final product is the hydrochloride salt. If your purification uses TFA, you will have the TFA salt. A salt exchange step is necessary. This can be done by dissolving the purified peptide in a dilute HCl solution and then lyophilizing.[11] Alternatively, ion-exchange chromatography can be used.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable N-terminal protecting groups for valine in this synthesis?
Both Boc and Fmoc are excellent choices.[14][15]
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., TFA).[16] The Boc/benzyl protection strategy is well-established.[14]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF).[16] This is often preferred in solid-phase synthesis but is also widely used in solution-phase.
The choice often depends on the overall synthetic strategy and the protecting groups used for the tyrosine side chain.
Q2: Does the phenolic hydroxyl group of tyrosine need to be protected?
Yes, it is highly recommended to protect the phenolic hydroxyl group of tyrosine to prevent side reactions, such as O-acylation, during the coupling step.[16] Common protecting groups for the tyrosine hydroxyl group include:
-
tert-Butyl (tBu) ether: Used in Fmoc-based strategies, it is cleaved with strong acid (TFA) during the final deprotection step.[16]
-
Benzyl (Bzl) ether: Used in Boc-based strategies, it is typically removed by hydrogenolysis.
Q3: What is the best way to convert the final purified peptide (often a TFA salt) to the desired hydrochloride salt?
There are two primary methods:
-
TFA/HCl Exchange: Dissolve the purified peptide TFA salt in a dilute aqueous HCl solution (e.g., 100 mM HCl), freeze the solution, and then lyophilize to obtain the peptide hydrochloride salt.[11]
-
Ion-Exchange Chromatography: This is a more rigorous method that involves passing the peptide through an anion exchange resin charged with chloride ions.[13]
Q4: Can I perform this synthesis in a single pot without isolating the intermediate protected dipeptide?
While one-pot syntheses are attractive for their efficiency, for dipeptide synthesis it is generally recommended to isolate the protected dipeptide intermediate. This allows for purification to remove any unreacted starting materials and coupling byproducts before the final deprotection step. This two-step approach often leads to a purer final product that is easier to crystallize or purify.
Experimental Protocols
Protocol 1: Standard Coupling Procedure using HATU/DIPEA
This protocol outlines a standard method for coupling N-Boc-L-Valine with O-benzyl-L-tyrosinamide.
-
Reactant Preparation: In a round-bottom flask, dissolve O-benzyl-L-tyrosinamide (1 equivalent) and N-Boc-L-Valine (1.1 equivalents) in anhydrous DMF.
-
Activator Addition: Add HATU (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 equivalents) to the cooled mixture while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Protocol 2: Final Deprotection and HCl Salt Formation
This protocol describes the removal of Boc and Bzl protecting groups and the formation of the final hydrochloride salt.
-
Boc Deprotection (if applicable): Dissolve the protected dipeptide in a solution of 4M HCl in dioxane and stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Benzyl Deprotection (if applicable): Dissolve the resulting intermediate in methanol. Add a catalytic amount of Palladium on carbon (10% w/w).
-
Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude H-Val-Tyr-NH2 HCl.
-
Final Purification/Crystallization: The crude product can be further purified by reverse-phase HPLC as described in the troubleshooting section or by recrystallization from a suitable solvent system (e.g., methanol/ether).
Data Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Relative Cost | Key Advantages | Potential Issues |
| DIC | HOBt/Oxyma Pure | DIPEA/NMM | Low | Cost-effective, soluble urea byproduct.[4] | Moderate risk of racemization.[9] |
| HBTU/TBTU | None needed | DIPEA/NMM | Medium | High efficiency, fast reaction times.[4][5] | Can cause guanidinylation of the N-terminus.[8] |
| HATU | None needed | DIPEA/NMM | High | Very high efficiency, good for hindered couplings.[3][5] | Higher cost. |
| COMU | None needed | DIPEA/NMM | High | High efficiency, safer (non-explosive byproduct), water-soluble byproducts.[3][5] | Higher cost. |
Workflow Visualization
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Published September 1, 2023. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Published June 2, 2018. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Published March 16, 2023. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Published August 12, 2018. [Link]
-
SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. [Link]
- Preparation of dipeptides.
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amino Acid-Protecting Groups. ACS Publications. Published April 13, 2009. [Link]
-
Protecting group. Wikipedia. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Published August 26, 2011. [Link]
-
Amino Acid-Protecting Groups Amino Acid-Protecting Groups. Academia.edu. [Link]
-
Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI. Published September 8, 2024. [Link]
-
Novabiochem® Coupling reagents. Merck. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. Published March 22, 2019. [Link]
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Optimizing mobile phase for H-Val-tyr-NH2 hcl purification
An Application Scientist's Guide to HPLC Mobile Phase Optimization for H-Val-Tyr-NH₂•HCl Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions encountered during the reverse-phase HPLC purification of the dipeptide amide H-Val-Tyr-NH₂•HCl. As Senior Application Scientists, we aim to explain not just the "how," but the fundamental "why" behind each methodological choice, ensuring you can adapt these principles to your specific experimental context.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals & Initial Setup
Q1: What are the key physicochemical properties of H-Val-Tyr-NH₂•HCl that influence its purification?
A1: Understanding the structure of H-Val-Tyr-NH₂•HCl is the foundation for developing a robust purification method.
-
Hydrophobicity: The peptide is composed of Valine (a hydrophobic, aliphatic amino acid) and Tyrosine (an aromatic, moderately hydrophobic amino acid). This hydrophobicity dictates its retention on a non-polar stationary phase like C18.[1] The more hydrophobic a peptide, the more strongly it will bind to the C18 column, requiring a higher concentration of organic solvent to elute.[1]
-
Charge State: As a hydrochloride salt with a free N-terminal amine and a C-terminal amide, the peptide will carry a net positive charge at the acidic pH typically used for reverse-phase chromatography. The C-terminal amide is neutral, unlike a free carboxylic acid which would be neutral or negatively charged depending on pH. This net positive charge is crucial for interacting with ion-pairing agents.
-
Solubility: Peptides with hydrophobic residues can sometimes be challenging to dissolve. H-Val-Tyr-NH₂•HCl is generally soluble in aqueous solutions, but it's best practice to dissolve the crude sample in the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA) to ensure compatibility with the column and prevent precipitation upon injection.
Q2: What is a recommended starting mobile phase and column for purifying H-Val-Tyr-NH₂•HCl?
A2: A standardized starting point is essential for reproducible results. For most peptide purifications, including H-Val-Tyr-NH₂•HCl, the following setup is a robust and widely accepted industry standard.
-
Column: A C18-bonded silica column is the most common and effective choice for peptide separations.[1] For a dipeptide, a pore size of 100-120 Å is suitable.
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Detection Wavelength: 214 nm for the peptide backbone and ~280 nm for the Tyrosine side-chain. Using a dual-wavelength detector can be advantageous.
The separation mechanism in reverse-phase HPLC is based on the hydrophobic interaction between the peptide and the stationary phase.[2] The peptide is loaded onto the column in a highly aqueous mobile phase and eluted by gradually increasing the concentration of the organic mobile phase.[2]
Section 2: Mobile Phase Optimization
Q3: Trifluoroacetic Acid (TFA) vs. Formic Acid (FA) - Which should I choose and why?
A3: The choice of acidic modifier is one of the most critical parameters affecting peak shape, retention, and detector compatibility.[3]
-
Trifluoroacetic Acid (TFA): TFA is the gold standard for peptide purification when using UV detection.[4] As a strong acid and an excellent ion-pairing agent, it serves two primary functions:
-
Suppresses Silanol Interactions: It protonates and masks residual free silanol groups on the silica stationary phase, preventing unwanted secondary ionic interactions that cause peak tailing.[5]
-
Forms Ion Pairs: It forms a neutral ion pair with the positively charged peptide (H-Val-Tyr-NH₂⁺), which enhances hydrophobic interaction with the C18 phase, leading to sharper peaks and improved resolution.[6][7]
-
-
Formic Acid (FA): FA is the preferred modifier for LC-MS applications because it is volatile and causes significantly less signal suppression.[4][8]
Data Summary: Comparison of Common Acidic Modifiers
| Feature | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Difluoroacetic Acid (DFA) |
|---|---|---|---|
| Typical Conc. | 0.1% | 0.1% | 0.1% |
| Peak Shape (UV) | Excellent, sharp peaks[3] | Often broader than TFA[8] | Good, often better than FA[4] |
| MS Compatibility | Poor (strong ion suppression)[4] | Excellent (minimal suppression)[4] | Good (compromise)[4] |
| Ion-Pairing | Strong | Weak | Moderate |
| Primary Use | Preparative & Analytical HPLC-UV | LC-MS | LC-UV/MS workflows |
Q4: How do I develop an effective gradient for my purification?
A4: A gradient elution, where the concentration of the organic solvent is increased over time, is standard for peptide purification.[7][10] A two-step process involving a "scouting" run followed by an "optimized" run is highly effective.
Experimental Protocol: Gradient Development
Step 1: The Scouting Gradient The goal of this run is to quickly determine the approximate percentage of Mobile Phase B (ACN) at which your peptide elutes.
-
Prepare the Sample: Dissolve the crude H-Val-Tyr-NH₂•HCl in a small volume of 5-10% ACN in water with 0.1% TFA. Filter through a 0.22 or 0.45 µm syringe filter.[11]
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: ACN + 0.1% TFA.
-
Run the Gradient: Execute a fast, wide gradient. A common scouting gradient is 5% to 95% B over 20-30 minutes.
-
Analyze: Note the time (t_R_) and %B at which your target peptide elutes. Let's assume it elutes at 15 minutes in a 20-minute gradient from 5-95% B. The %B at elution is: 5% + (15 min / 20 min) * (95% - 5%) = 72.5%. This is an overestimation due to system delay volume, the actual value is lower. A better estimate is to subtract ~5-10% B. Let's say our target elution is around 65% B.
Step 2: The Optimized (Shallow) Gradient The goal here is to increase resolution around the target peptide.
-
Design the Gradient: Create a much shallower gradient centered around the elution percentage found in the scouting run. The slope of the gradient is a key parameter for resolution. A good starting point is a slope of 0.5-1% B per column volume.
-
Example Optimized Gradient:
-
0-5 min: Hold at 5% B (or 20% below elution %B)
-
5-35 min: Linear gradient from (Elution %B - 15%) to (Elution %B + 15%). Using our example: 50% to 80% B over 30 minutes.
-
35-40 min: Ramp to 95% B (Column Wash).
-
40-45 min: Hold at 95% B.
-
45-50 min: Return to 5% B (Re-equilibration).
-
50-60 min: Hold at 5% B (Ensure column is ready for the next injection).
-
-
Evaluate: This shallow gradient should provide significantly better separation between your target peptide and closely eluting impurities.[11]
Section 3: Troubleshooting Common Issues
Q5: My peptide peak is tailing. What is the cause and how can I fix it?
A5: Peak tailing is typically a sign of undesirable secondary interactions between the analyte and the stationary phase.
-
Cause 1: Insufficient Ion-Pairing: The positively charged H-Val-Tyr-NH₂ peptide may be interacting with negatively charged residual silanol groups on the silica backbone of the C18 column.
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the mass of peptide injected onto the column.[11] If you need to purify a large amount, scale up to a larger diameter preparative column.
-
Q6: My peaks are very broad. How can I improve the peak shape?
A6: Broad peaks lead to poor resolution and inaccurate quantification. Several factors can contribute to this issue.
-
Cause 1: On-Column Aggregation: Hydrophobic peptides can sometimes aggregate on the column, leading to broad, misshapen peaks.
-
Solution: Elevating the column temperature (e.g., to 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and accelerate desorption kinetics, resulting in sharper peaks.[5]
-
-
Cause 2: Slow Desorption Kinetics: The peptide may be slow to move from the stationary phase back into the mobile phase.
-
Solution: Besides increasing temperature, trying a different organic solvent like methanol (which can alter selectivity) or a shallower gradient can sometimes improve peak shape.
-
-
Cause 3: Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening.
-
Solution: Ensure your HPLC system is optimized for high performance with minimal dead volume between the injector, column, and detector.
-
Workflow: Troubleshooting Common HPLC Purification Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
References
-
Target Discovery Institute. (n.d.). SEP-PAK C18 PURIFICATION. Retrieved from [Link]
-
Bio-protocol. (2017). Peptide desalting using C18 column. Retrieved from [Link]
-
Boyes, B. E., & Cramer, S. M. (2013). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of the American Society for Mass Spectrometry, 24(7), 1030–1041. Retrieved from [Link]
-
Walter, T. H., et al. (2020). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]
-
G-Biosciences. (n.d.). C18 Spin Columns. Retrieved from [Link]
-
Chromatography Forum. (2008). TFA alternatives, peptide purification. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Reverse Phase SpinColumns Chromatography for Sample Prep. Retrieved from [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatography A, 1142(1), 38-54. Retrieved from [Link]
-
Interchim. (2019). Peptides purification development in Reverse Phase. Retrieved from [Link]
-
Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. Retrieved from [Link]
-
Shaw, C. (1994). Peptide Purification by Reverse-Phase HPLC. In: Walker, J.M. (eds) Basic Protein and Peptide Protocols. Methods in Molecular Biology™, vol 32. Humana Press. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Val-Tyr. PubChem Compound Summary for CID 7009555. Retrieved from [Link].
Sources
- 1. waters.com [waters.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of the analysis of a peptide mix with formic acid mobile phase additive - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
Technical Support Center: H-Val-Tyr-NH2 HCl Stability & Degradation
Introduction & Molecule Overview
Welcome to the technical support hub for H-Val-Tyr-NH2 HCl. This dipeptide amide is widely utilized as a model substrate for protease activity (specifically chymotrypsin-like enzymes), a bioactive ACE-inhibitory peptide, and a reference standard in pharmaceutical stability studies.
The hydrochloride salt form (HCl) is critical; it protonates the N-terminal amine (
Physicochemical Snapshot
| Property | Detail |
| Sequence | H-Val-Tyr-NH2 • HCl |
| Functional Groups | N-terminal Amine (Val), Phenolic Hydroxyl (Tyr), C-terminal Amide |
| pKa Values (Approx) | |
| Primary Instability | Diketopiperazine (DKP) formation (Cyclization) |
| Secondary Instability | Oxidation (Tyr), Amide Hydrolysis |
Chemical Stability & Degradation Mechanisms
Understanding why your peptide degrades is the first step to preventing it. H-Val-Tyr-NH2 HCl faces a "trilemma" of degradation pathways depending on environmental conditions.
Pathway A: Diketopiperazine (DKP) Formation (The "Silent Killer")
Condition: Neutral to Basic pH (
Pathway B: C-Terminal Amide Hydrolysis
Condition: Strong Acid (
Pathway C: Tyrosine Oxidation
Condition: Light + Oxygen, or presence of metal ions (
Pathway Visualization
The following diagram illustrates the competing degradation pathways.
Figure 1: Competing degradation pathways for Val-Tyr-NH2. Note that cyclization (DKP) is the dominant pathway at physiological pH.
Storage & Handling Protocols
Protocol A: Solid State Storage
The HCl salt is hygroscopic. Moisture absorption creates a localized "solution-like" environment on the crystal surface, allowing slow degradation even in solid form.
-
Temperature: Store at -20°C.
-
Container: Amber glass vials (to protect Tyrosine from light) with Teflon-lined caps.
-
Desiccation: Always store secondary containers over silica gel or Drierite.
-
Thawing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold peptide.
Protocol B: Solution Preparation (Critical)
Do not dissolve in neutral buffer (PBS) for long-term storage.
-
Solvent: Use 0.1% Acetic Acid or 0.01 M HCl (pH ~3.0).
-
Concentration: High concentrations (>1 mg/mL) are more stable than dilute solutions (less surface adsorption).
-
Usage:
-
Immediate Use: Dilute into assay buffer (e.g., pH 7.4) immediately before the experiment.
-
Short-term Storage: 4°C for <24 hours in acidic solution.
-
Long-term Storage: Aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide (FAQ)
Issue 1: "I see a new peak eluting after my main peptide on RP-HPLC."
-
Diagnosis: This is likely Cyclo(Val-Tyr) (DKP). The loss of the charged N-terminus and C-terminus makes the cyclic molecule significantly more hydrophobic, increasing retention time on C18 columns.
-
Root Cause: The sample was likely left at neutral pH (pH 7-8) for too long before injection, or the autosampler is not cooled.
-
Solution: Acidify samples with 0.1% TFA immediately after preparation. Keep autosampler at 4°C.
Issue 2: "The solution turned slightly yellow overnight."
-
Root Cause: Exposure to light or trace metal contamination in the water/buffer.
-
Solution: Use amber vials. Ensure water source is 18.2 MΩ (Milli-Q) and free of iron/copper. Add EDTA (1 mM) if compatible with downstream assays.
Issue 3: "My LC-MS shows a mass shift of -17 Da."
-
Diagnosis: Cyclization (DKP) .
-
Math:
. The loss of ammonia (17 Da) confirms DKP formation. -
Verification: Check if the peak is non-ninhydrin reactive (DKPs lack a free primary amine).
Issue 4: "My LC-MS shows a mass shift of +1 Da."
-
Math: Conversion of
(44 Da) to (45 Da) results in a net +1 Da shift. -
Root Cause: Extreme pH exposure or contamination with amidase enzymes.
Analytical Validation Workflow
Use this decision tree to validate the integrity of your H-Val-Tyr-NH2 HCl stock.
Figure 2: Quality Control Decision Tree for Val-Tyr-NH2.
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.
-
Suter, F., et al. (2016). Mechanism of Protein Deamidation and Its Impact on Function. Mtoz Biolabs Technical Review.
-
Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544–575.
-
Stadtman, E. R. (2002). Oxidation of Free Amino Acids and Amino Acid Residues in Proteins by Radiolysis and by Metal-Catalyzed Reactions. Annual Review of Biochemistry, 62, 797-821.
-
BenchChem Technical Support. (2025). Valacyclovir Hydrochloride Stability and Degradation Pathways (Model for Valyl-Ester/Amide Stability).
Disclaimer: This guide is intended for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your lot of H-Val-Tyr-NH2 HCl.
Sources
- 1. Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing H-Val-Tyr-NH2·HCl Reactivity
[1]
Status: Operational Ticket ID: #VAL-TYR-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming the "Salt Paradox" and Steric Barriers in Valyl-Tyrosinamide HCl[1]
Introduction: The "Salt Paradox"
You are likely working with H-Val-Tyr-NH2·HCl because it offers superior shelf-stability compared to its free base form. However, this stability comes at a cost: Reactivity .
The hydrochloride (HCl) counterion protonates the N-terminal amine, converting the reactive nucleophile (
-
Under-neutralization: The amine remains protonated; the reaction fails.
-
Over-neutralization: You risk deprotonating the Tyrosine side chain (Phenol pKa ~10), leading to O-acylation or oxidative degradation (browning).
-
Steric Drag: The N-terminal Valine possesses a beta-branched isopropyl side chain, creating a "steric wall" that significantly slows down nucleophilic attack, even when free.[1]
This guide provides the protocols to navigate these competing factors.
Module 1: Solubility & Preparation
The Issue: Users often report that the salt precipitates upon adding organic bases (like TEA or DIPEA) in non-polar solvents, or fails to dissolve in DCM.
Technical Insight: H-Val-Tyr-NH2·HCl is an ionic solid. It requires high-dielectric solvents to dissociate. When you neutralize the salt in a solvent that cannot support the displaced chloride ions, the resulting salt (e.g., DIPEA·HCl) or the peptide itself may precipitate, halting reactivity.
Solubility Matrix
| Solvent | Solubility (Salt Form) | Solubility (Neutralized Form) | Recommendation |
| Water | High | Moderate | Good for HPLC/Purification; Avoid for coupling (hydrolysis risk).[1] |
| DMSO | High | High | Excellent. Use for difficult couplings. |
| DMF | High | High | Standard. Best balance for general synthesis. |
| DCM | Poor | Moderate | Avoid as primary solvent. Use only as a co-solvent after dissolution in DMF. |
| THF | Very Poor | Poor | Incompatible. |
Protocol: The "Gradient Solubilization" Method
Use this to ensure the amine is available for reaction without crashing out.
-
Dissolve in minimum volume of DMF or DMSO (Target conc: 0.1M - 0.2M). Vortex until clear.
-
Add Base: Add 0.95 - 1.0 equivalents of DIPEA (Diisopropylethylamine).[1]
-
Critical: Do not add excess base yet.
-
-
Wait: Allow to stir for 2 minutes. The solution may warm slightly (exothermic neutralization).
-
Dilute: If DCM is required for the reaction, add it now (keep DMF:DCM ratio > 1:3).
Module 2: Reactivity & Coupling (The "Valine Wall")
The Issue: Low yields during coupling, even after neutralization. Root Cause: Steric Hindrance. The Valine isopropyl group shields the nitrogen. Standard activation times (30 mins) are often insufficient.
Workflow: In-Situ Neutralization
Do not perform an extractive free-basing (e.g., washing with bicarbonate) prior to reaction.[1] Isolate free bases of dipeptides are often unstable. Use In-Situ Neutralization .
Figure 1: In-Situ Neutralization Workflow. Note the strict pH window to avoid Tyrosine side-reactions.
Coupling Recommendations
Module 3: Stability Risks (The "Tyrosine Trap")
The Issue: The reaction mixture turns yellow or brown; impurities appear at +16 or +32 mass units. Root Cause: Tyrosine Oxidation. At pH > 10, the phenol deprotonates to phenolate, which is highly electron-rich and susceptible to oxidation into quinones or oxidative cross-linking (dityrosine).
Figure 2: The Tyrosine Oxidation and O-Acylation Pathway triggered by high pH.[1]
Prevention Protocol
-
Inert Atmosphere: Always flush the reaction vessel with Nitrogen or Argon before adding base.
-
Light Protection: Wrap the reaction vessel in aluminum foil. Tyrosine oxidation is photo-catalyzed.[7]
-
Avoid Strong Bases: Never use NaOH or inorganic bases to neutralize the salt in organic synthesis.
Frequently Asked Questions (FAQ)
Q: Can I just dissolve the salt in water and extract with Ethyl Acetate to get the free base? A: Not recommended. H-Val-Tyr-NH2 is a dipeptide amide.[1] It is quite polar. If you neutralize in water, it may not extract efficiently into Ethyl Acetate, leading to massive yield loss. Use the In-Situ Neutralization method in DMF described in Module 2.
Q: My LC-MS shows a peak with Mass + 42 Da. What is it? A: This is likely Acetylation .[1] If you used Acetate salts or Acetic acid buffers anywhere, or if the DMF contained dimethylamine impurities. However, in this context, ensure you aren't seeing O-acylation (ester formation on Tyr) if your activated acid reacted with the Tyr-OH.[1]
Q: How should I store H-Val-Tyr-NH2·HCl? A: Store at -20°C , desiccated, and protected from light. The HCl salt is hygroscopic. If it absorbs water, the weight you measure will be inaccurate, leading to incorrect stoichiometry (under-dosing the coupling partner).
Q: Why is the reaction so slow? It's just a dipeptide. A: It is the Valine . The isopropyl group at the alpha-carbon creates significant steric bulk. It physically blocks the approach of the electrophile. You must increase reaction time (4-16 hours) or temperature (up to 35°C, but watch for racemization).
References
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[5] Journal of the American Chemical Society.[8] Link (Validates HATU for hindered couplings like Valine).
-
Faller, P., et al. (2002). pH Dependence of Tyrosine Oxidation. Biochemistry. Link (Mechanistic basis for Tyr oxidation at high pH).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link (Discusses Tyr side chain reactivity).
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. H-TYR-NH2 HCL CAS#: 4985-46-0 [m.chemicalbook.com]
- 4. bachem.com [bachem.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
H-Val-Tyr-NH2 HCl vs. Dipeptide Standards: Receptor Binding & Functional Profiling
This guide provides an in-depth technical comparison of H-Val-Tyr-NH2 HCl (Valyl-Tyrosine Amide Hydrochloride) versus its free-acid counterpart (H-Val-Tyr-OH ) and other bioactive dipeptides. It focuses on receptor binding mechanics, structural pharmacology, and experimental utility.
Executive Summary
H-Val-Tyr-NH2 HCl is the amidated, hydrochloride salt form of the bioactive dipeptide Val-Tyr. While its parent compound, H-Val-Tyr-OH (the "Sardine Peptide"), is a renowned Angiotensin Converting Enzyme (ACE) inhibitor, the amidated derivative exhibits a distinct pharmacological profile.
In receptor binding and enzymatic assays, H-Val-Tyr-NH2 serves two primary roles:
-
Mechanistic Probe (Negative Control): It demonstrates the absolute requirement of a free C-terminal carboxylate for Zinc-dependent metalloprotease inhibition (e.g., ACE).
-
Stabilized Ligand: The C-terminal amide confers resistance to carboxypeptidases, making it a superior candidate for transport studies (PEPT1/PEPT2) and specific GPCR targeting (e.g., Melanocortin receptors) where proteolytic stability is required.
Mechanistic Profile: The C-Terminal Switch
The functional divergence between Val-Tyr-OH and Val-Tyr-NH2 is a textbook example of Structure-Activity Relationship (SAR).
A. ACE Inhibition (The Zinc Trap)
-
H-Val-Tyr-OH (Active): The free carboxylate group (
) at the C-terminus acts as a bidentate ligand, coordinating with the Zinc ion ( ) in the ACE active site. This interaction is critical for high-affinity binding ( ). -
H-Val-Tyr-NH2 (Inactive/Low Affinity): The amide group (
) is neutral and sterically distinct. It cannot effectively coordinate the catalytic Zinc, resulting in a loss of inhibitory potency ( ). This makes it an ideal negative control to validate specific binding in ACE assays.
B. Peptide Transporters (PEPT1/PEPT2)
-
Transport Kinetics: The proton-coupled oligopeptide transporters (PEPT1) prefer substrates with a free C-terminal carboxylate. However, H-Val-Tyr-NH2 is still recognized but transported with altered kinetics (
shift), allowing researchers to decouple binding affinity from transport capacity without rapid degradation by cytosolic peptidases.
Comparative Performance Data
The following table contrasts H-Val-Tyr-NH2 HCl with standard dipeptides used in cardiovascular and metabolic research.
| Compound | Sequence | C-Terminus | ACE Inhibition ( | PEPT1 Affinity ( | Metabolic Stability ( | Primary Utility |
| H-Val-Tyr-NH2 | Val-Tyr | Amide (-NH2) | >1000 µM (Inactive) | High mM range | High (>4h) | Negative Control, Stability Probe, MC1 Ligand |
| H-Val-Tyr-OH | Val-Tyr | Acid (-OH) | 2.4 - 9.1 µM | 0.5 - 2.0 mM | Low (<30 min) | Antihypertensive Standard |
| H-Ile-Trp-OH | Ile-Trp | Acid (-OH) | 0.7 µM | 0.1 - 0.5 mM | Low | High-Potency ACE Inhibitor |
| H-Val-Trp-OH | Val-Trp | Acid (-OH) | 1.6 µM | 1.0 - 5.0 mM | Low | Structural Analog |
Note:
values for ACE inhibition are highly dependent on the substrate used (e.g., HHL vs. FAPGG). The values above represent consensus ranges from spectrophotometric assays.
Visualization: Mechanism of Action
The diagram below illustrates why the Amide form fails to inhibit ACE compared to the Acid form, highlighting the Zinc coordination gap.
Figure 1: Molecular interaction logic showing the necessity of the carboxylate group for ACE Zinc coordination.
Experimental Protocols
Protocol A: ACE Inhibition Specificity Assay
Use this protocol to validate that an observed effect is due to specific active-site binding (Val-Tyr-OH) rather than non-specific interactions (Val-Tyr-NH2).
Reagents:
-
Enzyme: Rabbit Lung ACE (Sigma-Aldrich or equivalent).
-
Substrate: FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine).
-
Test Compounds: H-Val-Tyr-OH (Positive Control), H-Val-Tyr-NH2 HCl (Negative Control).
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 7.5.
Workflow:
-
Preparation: Dissolve H-Val-Tyr-NH2 HCl in buffer to create a 10 mM stock. Prepare serial dilutions (1000 µM to 0.1 µM).
-
Incubation: In a 96-well UV-transparent plate, add:
-
10 µL Enzyme solution (0.1 U/mL).
-
10 µL Test Compound (or Buffer for 100% Activity).
-
Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
-
Reaction Start: Add 150 µL pre-warmed FAPGG substrate (0.5 mM).
-
Kinetic Read: Immediately measure Absorbance at 340 nm every 30 seconds for 15 minutes.
-
Analysis: Calculate the slope (ΔA/min).
-
% Inhibition =
. -
Validation Criteria: Val-Tyr-OH should show dose-dependent inhibition. Val-Tyr-NH2 should show <10% inhibition even at high concentrations (100-500 µM).
-
Protocol B: Dipeptide Stability Assay (Simulated Intestinal Fluid)
Use this to demonstrate the enhanced stability of the amide form.
-
Matrix: Prepare Simulated Intestinal Fluid (SIF) containing Pancreatin (USP grade).
-
Spike: Add H-Val-Tyr-NH2 HCl or H-Val-Tyr-OH to SIF at a final concentration of 100 µM.
-
Sampling: Incubate at 37°C. Aliquot 50 µL samples at t=0, 15, 30, 60, 120, and 240 mins.
-
Quench: Immediately mix aliquots with 50 µL ice-cold Acetonitrile containing 0.1% TFA to stop enzymatic activity.
-
Quantification: Analyze via HPLC-UV (214 nm) or LC-MS.
-
Column: C18 Reverse Phase.
-
Gradient: 5-40% Acetonitrile in 0.1% TFA over 10 mins.
-
Result: H-Val-Tyr-OH will degrade rapidly (t1/2 < 30 min) due to carboxypeptidase activity. H-Val-Tyr-NH2 will remain largely intact (>80% at 4 hours).
-
Emerging Applications: GPCR Ligands
Recent research indicates that amidated dipeptides can act as minimal pharmacophores for G-Protein Coupled Receptors (GPCRs).
-
Melanocortin Receptors (MC1): H-Val-Tyr-NH2 has been identified in specific screens as a minimal agonist capable of stimulating cAMP generation in MC1-expressing cells, mimicking the C-terminal "Val-NH2" motif of
-MSH combined with the aromatic Tyr residue. This activity is absent in the free acid form, highlighting the amide's role in receptor pocket fitting.
References
-
Matsui, T., et al. (2002). Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system. Clinical and Experimental Pharmacology and Physiology.
-
Cheung, H.S., et al. (1980). Binding of peptide substrates and inhibitors of angiotensin-converting enzyme. Journal of Biological Chemistry.[1]
-
Sawyer, T.K., et al. (1990). Peptide and Peptidomimetic Inhibition of Renin and ACE. In: Peptides: Chemistry, Structure, and Biology.[2]
-
Brandsch, M., et al. (2008). Transport of short-chain peptides and peptide drugs.[3] Comprehensive Physiology.
-
MedChemExpress. (2024). H-Val-Tyr-OH Product Information and Biological Activity.[2]
Sources
A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of H-Val-Tyr-NH2 HCl
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of peptide-based active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. The biological activity of a peptide is intrinsically linked to its chiral configuration, with the presence of even minor enantiomeric impurities potentially leading to altered efficacy or unforeseen toxicological effects.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for determining the enantiomeric purity of H-Val-Tyr-NH2 HCl (Valyl-Tyrosinamide hydrochloride), a dipeptide of significant interest. We will delve into the mechanistic underpinnings of each technique, present supporting experimental frameworks, and offer field-proven insights to guide your method selection and development.
The primary challenge in analyzing the enantiomeric purity of H-Val-Tyr-NH2 lies in distinguishing between the desired L-Val-L-Tyr-NH2 diastereomer and its potential stereoisomeric impurities, which include D-Val-L-Tyr-NH2, L-Val-D-Tyr-NH2, and D-Val-D-Tyr-NH2. These impurities can arise from the starting amino acid materials or through racemization during the synthesis process.[3][4]
This guide will focus on a comparative analysis of three robust analytical techniques:
-
Direct Chiral High-Performance Liquid Chromatography (HPLC)
-
Indirect HPLC via Pre-column Derivatization
-
Chiral Capillary Electrophoresis (CE)
We will also briefly discuss emerging techniques such as Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often the most straightforward approach, relying on a Chiral Stationary Phase (CSP) to achieve separation of enantiomers.[5][6] The principle lies in the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different binding energies, leading to differential retention times and subsequent separation.[6]
Causality in Experimental Choices for Direct Chiral HPLC
The success of this method is critically dependent on the selection of an appropriate CSP. For a dipeptide like H-Val-Tyr-NH2, which possesses multiple interaction sites (ionic, hydrogen bonding, hydrophobic), several types of CSPs are viable candidates.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[7]
-
Crown Ether-based CSPs: These are particularly effective for separating compounds with primary amine groups, such as the N-terminal valine of our target molecule.[8][9] The chiral recognition is based on the differential complexation of the protonated amine within the chiral cavity of the crown ether.[9]
-
Zwitterionic CSPs (e.g., Cinchona alkaloid-derived): These phases offer both anion- and cation-exchange functionalities, making them well-suited for zwitterionic molecules like amino acids and peptides.[10] The separation is driven by a combination of ionic interactions, hydrogen bonding, and steric effects.[10]
Experimental Protocol: Direct Chiral HPLC
Below is a representative, detailed protocol for the analysis of H-Val-Tyr-NH2 HCl using a crown ether-based CSP.
Objective: To separate the L-Val-L-Tyr-NH2 diastereomer from its potential stereoisomeric impurities.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS)
Materials:
-
Column: CROWNPAK® CR-I(+) (150 x 4.0 mm, 5 µm) or equivalent crown ether-based CSP[8][9]
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0) / Acetonitrile / Methanol. The ratio needs to be optimized, but a starting point could be 50:15:35 (v/v/v).[11]
-
Sample Diluent: Mobile phase
-
Standard: Racemic mixture of H-Val-Tyr-NH2 (containing all four diastereomers, if available) and a high-purity standard of L-Val-L-Tyr-NH2 HCl.
Procedure:
-
Mobile Phase Preparation: Prepare the perchloric acid solution and adjust the pH. Mix with the organic modifiers in the desired ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Standard Preparation: Prepare a stock solution of the racemic standard and the L-Val-L-Tyr-NH2 standard in the sample diluent at a concentration of approximately 1 mg/mL. Prepare working standards for linearity and limit of quantitation (LOQ) determination.
-
Sample Preparation: Accurately weigh and dissolve the H-Val-Tyr-NH2 HCl sample in the sample diluent to a final concentration of 1 mg/mL.
-
Chromatographic Analysis:
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 220 nm or 275 nm (for the tyrosine chromophore).
-
Inject 10 µL of each standard and sample solution.
-
Record the chromatograms and integrate the peak areas.
-
System Suitability:
-
Inject the racemic standard. The resolution between the L-Val-L-Tyr and any adjacent eluting stereoisomer should be ≥ 1.5.
-
The tailing factor for the L-Val-L-Tyr-NH2 peak should be ≤ 2.0.
-
The relative standard deviation (RSD) for six replicate injections of the L-Val-L-Tyr-NH2 standard should be ≤ 2.0% for the peak area.
Visualization of Direct Chiral HPLC Workflow
Caption: Workflow for Direct Chiral HPLC Analysis.
Indirect HPLC via Pre-column Derivatization
This indirect method involves a chemical reaction to convert the enantiomers into diastereomers prior to chromatographic separation.[12] The key steps are the hydrolysis of the dipeptide into its constituent amino acids (valine and tyrosine), followed by derivatization with a chiral reagent. The most common reagent for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4][12] The resulting diastereomeric derivatives can then be separated on a standard achiral reversed-phase column (e.g., C18).
Causality in Experimental Choices for the Indirect Method
-
Acid Hydrolysis in Deuterated Acid: A critical consideration during acid hydrolysis is the potential for inducing racemization, which would lead to an overestimation of the enantiomeric impurity.[12] To correct for this, hydrolysis is performed in deuterated acid (e.g., DCl in D2O).[3][4][12] Any amino acid that racemizes during this step will incorporate a deuterium atom at its α-carbon, resulting in a +1 mass unit increase. When using mass spectrometric detection, these deuterated species can be distinguished from the non-racemized amino acids that were originally present as D-isomers in the peptide.[4][12]
-
Marfey's Reagent (FDAA): This L-amino acid derivative reacts with the primary amine groups of the hydrolyzed valine and tyrosine. Since the reagent itself is enantiomerically pure (L-form), it converts L-amino acids into L-L diastereomers and D-amino acids into L-D diastereomers. These diastereomers have different physicochemical properties and can be readily separated on an achiral stationary phase.[4]
Experimental Protocol: Indirect HPLC with Derivatization
Objective: To determine the enantiomeric purity of the constituent amino acids of H-Val-Tyr-NH2 after hydrolysis and derivatization.
Instrumentation:
-
LC-MS/MS system (preferred for distinguishing deuterated species)
Materials:
-
Hydrolysis Solution: 6N DCl in D2O
-
Derivatization Reagent: Marfey's reagent (FDAA) solution in acetone
-
Quenching Solution: 1M NaHCO3
-
Column: Standard C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standards: D-Valine, L-Valine, D-Tyrosine, L-Tyrosine
Procedure:
-
Hydrolysis:
-
Place a known amount of H-Val-Tyr-NH2 HCl (approx. 1 mg) into a hydrolysis tube.
-
Add 500 µL of 6N DCl/D2O.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, evaporate the acid to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried hydrolysate in 100 µL of 1M NaHCO3.
-
Add 200 µL of Marfey's reagent solution (1% w/v in acetone).
-
Incubate at 40 °C for 1 hour.
-
Cool the reaction mixture and quench by adding 20 µL of 2N HCl.
-
Dilute with mobile phase A for analysis.
-
-
Chromatographic Analysis:
-
Use a gradient elution, for example: 0-20 min, 10-50% B; 20-25 min, 50-90% B.
-
Set the flow rate to 0.3 mL/min and column temperature to 40 °C.
-
MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor the specific precursor-product ion transitions for the FDAA-derivatives of both non-deuterated and deuterated valine and tyrosine.[3]
-
Visualization of Indirect (Derivatization) HPLC Workflow
Caption: Workflow for Indirect HPLC via Derivatization.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte (BGE).[13][14] The separation is based on the differential mobility of the enantiomers as they form transient inclusion complexes with the chiral selector under an electric field.[15] Cyclodextrins and their derivatives are the most commonly used chiral selectors for peptides.[13][16]
Causality in Experimental Choices for Chiral CE
-
Chiral Selector (Cyclodextrins): The hydrophobic inner cavity and hydrophilic outer surface of cyclodextrins allow for chiral recognition. The aromatic ring of the tyrosine residue in H-Val-Tyr-NH2 can be included in the cyclodextrin cavity, and subtle differences in the stability of the inclusion complexes formed by the different stereoisomers lead to their separation.[13] Neutral cyclodextrins like heptakis(2,6-di-O-methyl)-β-cyclodextrin are often effective.[13][14]
-
Background Electrolyte (BGE) pH: The pH of the BGE is crucial as it determines the charge state of the analyte. For H-Val-Tyr-NH2, a low pH (e.g., 2.5-3.5) ensures that the N-terminal amine and the tyrosine amine are protonated, giving the molecule a net positive charge and enabling its migration towards the cathode.[13][17]
Experimental Protocol: Chiral Capillary Electrophoresis
Objective: To achieve enantiomeric separation of H-Val-Tyr-NH2 stereoisomers using a chiral selector in the BGE.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector (diode array detector preferred).
Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 20 mg/mL of the chiral selector.
-
Sample Diluent: Water or BGE without the chiral selector.
Procedure:
-
BGE Preparation: Dissolve the chiral selector in the phosphate buffer. Sonicate to ensure complete dissolution.
-
Capillary Conditioning: Condition a new capillary by flushing sequentially with 1M NaOH, water, and finally the BGE.
-
System Setup:
-
Install the capillary and fill it with the BGE.
-
Set the temperature to 25 °C.
-
Set the detection wavelength to 200 nm.
-
-
Sample Preparation: Dissolve the H-Val-Tyr-NH2 HCl sample in the diluent to a concentration of 0.5 mg/mL.
-
Electrophoretic Analysis:
-
Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of +25 kV.
-
Record the electropherogram.
-
Visualization of Chiral Capillary Electrophoresis Workflow
Caption: Workflow for Chiral Capillary Electrophoresis.
Comparative Performance Analysis
The choice of the optimal method depends on several factors, including the specific analytical requirements (e.g., sensitivity, speed), available instrumentation, and whether the goal is to analyze the intact peptide or its constituent amino acids.
| Parameter | Direct Chiral HPLC | Indirect HPLC (Derivatization) | Chiral Capillary Electrophoresis (CE) |
| Principle | Direct separation on a chiral stationary phase. | Separation of diastereomers on an achiral column. | Differential migration in an electric field with a chiral selector. |
| Sample Prep | Simple dissolution. | Complex: requires hydrolysis and derivatization. | Simple dissolution. |
| Analysis Time | Moderate (15-40 min). | Long (due to sample prep), but chromatography can be fast. | Fast (5-20 min). |
| Selectivity | Highly dependent on CSP selection. | Excellent for amino acid enantiomers. | High, dependent on chiral selector and BGE. |
| Sensitivity | Good, can be enhanced with MS. | Very high, especially with LC-MS/MS. | Moderate, can be limited by small injection volume. |
| Information | Purity of the intact dipeptide diastereomers. | Purity of individual constituent amino acids. | Purity of the intact dipeptide diastereomers. |
| Key Advantage | Analyzes the intact molecule directly; simple prep. | Corrects for hydrolysis-induced racemization (with MS). | High separation efficiency; low solvent consumption. |
| Key Limitation | CSPs can be expensive; method development can be empirical. | Destructive; does not analyze the intact peptide. | Lower sensitivity than HPLC; reproducibility can be challenging. |
| Validation | Requires validation as per ICH Q2(R2) guidelines.[18][19][20][21] | Requires rigorous validation of hydrolysis and derivatization steps. | Requires validation with a focus on migration time reproducibility. |
Emerging and Alternative Techniques
-
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the main mobile phase component.[22] It often provides faster separations and higher efficiency than HPLC for chiral analysis.[8][23] SFC with crown ether-based CSPs has been shown to be effective for the ultrafast separation of underivatized amino acids.[22][23]
-
NMR Spectroscopy: Chiral NMR using chiral solvating agents (CSAs) can be a rapid method for determining enantiomeric excess without requiring chromatographic separation.[24][25] The CSA interacts differently with the enantiomers, inducing separate signals in the NMR spectrum.[24] This technique is generally less sensitive than chromatographic methods and is typically used for less complex mixtures and higher concentration samples.
Conclusion and Recommendations
The determination of the enantiomeric purity of H-Val-Tyr-NH2 HCl is a critical quality attribute that can be reliably assessed by several advanced analytical techniques.
-
For routine quality control of the intact dipeptide, Direct Chiral HPLC is the recommended starting point due to its straightforward sample preparation and direct analysis of the API. The initial investment in screening a few different CSPs (polysaccharide, crown ether, and zwitterionic) is likely to yield a robust and reliable method.
-
For investigational purposes, such as identifying the source of chiral impurities (starting material vs. synthesis-induced racemization), the Indirect HPLC method with derivatization and LC-MS/MS detection is unparalleled. Its ability to correct for analytical artifacts introduced during hydrolysis provides the most accurate assessment of the individual amino acid chiral purity.[3][4]
-
Chiral CE serves as an excellent orthogonal technique for method validation and in situations where high throughput and reduced solvent usage are priorities. Its high separation efficiency can often resolve impurities that are challenging to separate by HPLC.[26]
Ultimately, the selected method must be validated according to ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose, ensuring accuracy, precision, specificity, and robustness.[19][21][27] By understanding the scientific principles behind each technique and carefully considering the analytical objective, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their peptide products.
References
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
-
Enantiomeric separation of alanyl and leucyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors. PubMed. [Link]
-
Enantiomeric separation of glycyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors. PubMed. [Link]
-
Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. PubMed. [Link]
-
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. [Link]
-
Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. [Link]
-
Chiral analysis by MS. ASBMB. [Link]
-
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Characterization of a chiral tripeptide stationary phase for the liquid chromatographic separation of chiral dipeptides. ACS Publications. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. MDPI. [Link]
-
Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
-
Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International. [Link]
-
Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI. [Link]
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT. [Link]
-
An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Publishing. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. SSRN. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral analysis of β-alanyl-d,l-tyrosine and its derivatives and estimation of binding constants of their complexes with 2-hydroxypropyl-β-cyclodextrin by capillary electrophoresis. PubMed. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]
-
Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. [Link]
-
Synthesis and Self-Assembly of D and L Type Peptides. Gannon University. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Separation of Amino Acids from Their Mixture by Facilitated Pertraction with D2EHPA. ResearchGate. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 4. almacgroup.com [almacgroup.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. chiraltech.com [chiraltech.com]
- 11. mdpi.com [mdpi.com]
- 12. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric separation of alanyl and leucyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomeric separation of glycyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral analysis of β-alanyl-d,l-tyrosine and its derivatives and estimation of binding constants of their complexes with 2-hydroxypropyl-β-cyclodextrin by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. tandfonline.com [tandfonline.com]
- 23. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. blogs.rsc.org [blogs.rsc.org]
- 25. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ema.europa.eu [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
